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Core Science & Biosynthesis

Foundational

4,5-Dichloro-2-thiazolamine: Comprehensive Physical, Chemical, and Mechanistic Profiling for Early-Stage Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the 2-aminothiazole core stands out as a privileged, highly versatile scaffold[1]. 4,5-Dichloro-2-thiazolamine (CAS: 1253395-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the 2-aminothiazole core stands out as a privileged, highly versatile scaffold[1]. 4,5-Dichloro-2-thiazolamine (CAS: 1253395-12-8) represents an advanced, di-halogenated iteration of this core[2]. As a Senior Application Scientist, I consistently see drug discovery programs fail in late stages due to poor metabolic stability or off-target toxicity. By engineering two chlorine atoms onto the C4 and C5 positions of the thiazole ring, we fundamentally alter the molecule's electronic distribution, lipophilicity, and metabolic vulnerability. This technical guide provides an in-depth analysis of the physicochemical properties, validated synthetic workflows, and pharmacophoric utility of 4,5-dichloro-2-thiazolamine.

Molecular Architecture & Physicochemical Profiling

Understanding the baseline physical and chemical properties of a building block is the first step in rational drug design. The dual-chlorine substitution is not merely a structural variation; it is a calculated modification to drive specific biological interactions.

Quantitative Physicochemical Data

Data summarized for rapid comparative analysis in hit-to-lead optimization workflows.

PropertyValue / Description
Chemical Name 4,5-Dichloro-1,3-thiazol-2-amine
CAS Number 1253395-12-8[3]
PubChem CID 20299874[2]
Molecular Formula C3H2Cl2N2S[4]
Molecular Weight 169.03 g/mol [2]
Topological Polar Surface Area (TPSA) 67.2 Ų
Hydrogen Bond Donors 1 (The -NH2 group)
Hydrogen Bond Acceptors 2 (Thiazole N and S atoms)
Rotatable Bonds 0 (Rigid planar structure)
The Causality of Di-Chlorination

Why utilize the 4,5-dichloro derivative instead of the unsubstituted 2-aminothiazole?

  • Electronic Modulation : The strongly electron-withdrawing nature of the two chlorine atoms pulls electron density away from the thiazole ring. This inductive effect lowers the pKa of the exocyclic 2-amino group, fine-tuning its capacity to act as a hydrogen bond donor—a critical factor when targeting the acidic microenvironments of specific kinase active sites.

  • Metabolic Shielding : Cytochrome P450 enzymes frequently oxidize the electron-rich C4 and C5 positions of unsubstituted thiazoles, leading to rapid clearance and potential reactive metabolite toxicity. Blocking these exact positions with stable carbon-chlorine bonds effectively shuts down this metabolic liability, increasing the pharmacokinetic half-life of derived drug candidates.

Chemical Synthesis & Purification Workflows

The synthesis of 4,5-dichloro-2-thiazolamine relies on the regioselective electrophilic aromatic substitution of 2-aminothiazole. The protocol below is designed as a self-validating system , ensuring high yield and purity by respecting the kinetic and thermodynamic realities of the thiazole ring.

Step-by-Step Methodology: Electrophilic Di-Chlorination

Objective : Achieve complete di-chlorination without inducing oxidative ring cleavage or polymerization.

Causality & Logic : The electron-donating 2-amino group activates the electron-deficient thiazole ring. The C5 position is the most nucleophilic site and reacts rapidly[5]. However, once the first chlorine is installed at C5, its electron-withdrawing effect severely deactivates the ring. Therefore, installing the second chlorine at C4 requires a shift from kinetic control (low temperature) to thermodynamic control (elevated temperature and excess reagent).

  • Mono-chlorination (Kinetic Control) :

    • Dissolve 2-aminothiazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Causality: DMF stabilizes the polar transition state of the electrophilic substitution.

    • Cool the reactor to 0°C.

    • Add N-Chlorosuccinimide (NCS, 1.05 eq) portion-wise over 30 minutes. Causality: Strict temperature control (0–5°C) minimizes thermal degradation and prevents premature, uncontrolled C4 chlorination[5].

  • Di-chlorination (Thermodynamic Control) :

    • Self-Validation Step : Sample the reaction and analyze via LC-MS. Proceed only when the mono-chlorinated intermediate (m/z ~135) is the exclusive species.

    • Add a second portion of NCS (1.2 eq).

    • Elevate the reaction temperature to 60°C and stir for 4-6 hours. Causality: Thermal energy is mandatory to overcome the high activation energy barrier imposed by the deactivating C5 chlorine.

  • Workup and Isolation :

    • Quench the reaction by pouring the mixture into ice-cold water containing 5% sodium thiosulfate. Causality: Thiosulfate instantly reduces any unreacted electrophilic chlorine species, preventing downstream oxidative degradation during isolation.

    • Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Synthesis A 2-Aminothiazole (Starting Material) B 2-Amino-5-chlorothiazole (Intermediate) A->B NCS (1.0 eq) DMF, 0°C C 4,5-Dichloro-2-thiazolamine (Target) B->C NCS (1.2 eq) Heat (60°C)

Fig 1. Stepwise electrophilic chlorination workflow for 4,5-dichloro-2-thiazolamine synthesis.

Mechanistic Utility in Drug Design (Pharmacophore Modeling)

The 2-aminothiazole scaffold is a well-established pharmacophore for potent kinase inhibition[6]. When we incorporate the 4,5-dichloro-2-thiazolamine building block into a larger drug molecule, we are optimizing three distinct pharmacophoric vectors simultaneously:

  • Hinge-Binding Motif : The exocyclic 2-amino group acts as a potent hydrogen bond donor, while the endocyclic thiazole nitrogen serves as a hydrogen bond acceptor[6]. This dual-vector system mimics the binding of the adenine ring of ATP to the backbone amides of the kinase hinge region.

  • Hydrophobic Pocket Occupation : The addition of two chlorine atoms at the C4 and C5 positions dramatically increases the lipophilic bulk of the tail end of the molecule. In many kinase targets, this region projects into the hydrophobic "gatekeeper" pocket or the DFG-out allosteric site. The chlorines provide optimal van der Waals contacts.

  • Halogen Bonding : Beyond mere steric fill, the polarizable electron cloud of the chlorine atoms can engage in highly directional halogen bonds with backbone carbonyls or electron-rich side chains (like methionine) deep within the binding pocket, significantly lowering the off-rate ( koff​ ) of the inhibitor.

Pharmacophore Hinge Kinase Hinge Region (Backbone Amides) Core 2-Aminothiazole Core • NH2 (H-Bond Donor) • Thiazole N (H-Bond Acceptor) Core->Hinge H-Bonds (ATP competitive) Dichloro 4,5-Dichloro Motif • Lipophilic Bulk • Halogen Bonding Core->Dichloro Covalent Linkage Hydrophobic Hydrophobic Pocket (Gatekeeper/DFG-out) Dichloro->Hydrophobic Steric/Hydrophobic Fill

Fig 2. Pharmacophore binding model of 4,5-dichloro-2-thiazolamine within a kinase active site.

Analytical Validation & Quality Control Protocols

To ensure the structural integrity of the synthesized 4,5-dichloro-2-thiazolamine, a rigorous analytical suite is required. Do not proceed to downstream coupling reactions without verifying these parameters.

  • High-Resolution Mass Spectrometry (HRMS-ESI) :

    • Expected Result: [M+H]+ at m/z 168.95.

    • Validation Metric: The presence of two chlorine atoms must be confirmed by the characteristic isotopic distribution pattern. A molecular ion cluster exhibiting a 9:6:1 intensity ratio for M : M+2 : M+4 unequivocally validates the di-chloro substitution.

  • Nuclear Magnetic Resonance (NMR) :

    • 1H NMR (DMSO-d6, 400 MHz): The complete substitution of the thiazole ring means there are no aromatic protons. The spectrum will display only a broad singlet integrating to 2H around δ 7.50 - 8.00 ppm, corresponding to the −NH2​ group. The absence of the characteristic thiazole C4-H and C5-H doublets confirms complete di-halogenation.

    • 13C NMR (DMSO-d6, 100 MHz): Three distinct carbon signals are expected: C2 (highly deshielded due to N, S, and NH2​ attachment, ~165 ppm), C4, and C5 (shifted downfield relative to the unsubstituted core due to the inductive pull of the chlorine atoms, ~120-135 ppm).

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Exploratory

A Technical Guide to the Electronic Properties and DFT-Driven Analysis of 4,5-dichloro-2-thiazolamine

Executive Summary The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its wide spectrum of biological activities.[1][2] The introductio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its wide spectrum of biological activities.[1][2] The introduction of halogen substituents, such as chlorine, at the 4 and 5 positions of the thiazole ring is a strategic chemical modification intended to modulate the molecule's electronic profile, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive theoretical framework for the in-depth characterization of 4,5-dichloro-2-thiazolamine using Density Functional Theory (DFT). We present a validated, step-by-step computational protocol designed to elucidate its structural, electronic, and reactive properties. By detailing the causality behind each computational step—from geometry optimization to the analysis of frontier molecular orbitals and electrostatic potential—this document serves as a practical whitepaper for researchers aiming to leverage computational chemistry for the rational design of novel 2-aminothiazole derivatives.

The Strategic Importance of 4,5-dichloro-2-thiazolamine

The 2-aminothiazole moiety is recognized as a "privileged structure" in drug discovery, present in a diverse range of approved drugs and clinical candidates exhibiting anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3] The functionalization of this core is a primary strategy for medicinal chemists to fine-tune biological efficacy. The inclusion of two chlorine atoms in 4,5-dichloro-2-thiazolamine is not arbitrary; it is a deliberate design choice intended to:

  • Modulate Lipophilicity: Halogens can significantly increase the lipophilicity of a molecule, potentially enhancing its ability to cross cellular membranes.

  • Introduce Halogen Bonding: The chlorine atoms can act as halogen bond donors, forming specific, non-covalent interactions with biological targets like proteins and enzymes, which can be crucial for binding affinity and selectivity.

  • Alter Electronic Distribution: As highly electronegative atoms, chlorine atoms act as strong electron-withdrawing groups. This profoundly impacts the electron density distribution across the thiazole ring, influencing the molecule's reactivity, pKa, and metabolic pathways.

Understanding these electronic perturbations is paramount for predicting the molecule's behavior in a biological system. Density Functional Theory (DFT) offers a powerful, predictive lens to quantify these properties before committing to costly and time-consuming synthesis and in-vitro testing.[4]

A Validated Computational Workflow for DFT Analysis

The following protocol outlines a robust and self-validating workflow for the computational analysis of 4,5-dichloro-2-thiazolamine. The choice of the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) represents a widely accepted and validated compromise between computational accuracy and resource efficiency for organic molecules of this nature.[5][6]

Experimental Protocol: DFT Calculation Workflow
  • Initial Structure Construction:

    • The 3D structure of 4,5-dichloro-2-thiazolamine is built using a molecular editor (e.g., Avogadro, GaussView).

    • Causality: An accurate initial geometry, while not essential, can significantly reduce the computational time required to achieve convergence during optimization.

  • Geometry Optimization:

    • The initial structure is optimized using DFT. This process systematically alters the molecular geometry to find the lowest energy conformation (the most stable structure).

    • Recommended Level of Theory: B3LYP functional with the 6-311++G(d,p) basis set.

    • Causality: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, providing a good description of electronic structure for a broad range of molecules.[5] The 6-311++G(d,p) basis set is sufficiently flexible, including diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) to handle non-spherical electron distributions in bonded atoms.[7]

  • Vibrational Frequency Analysis:

    • A frequency calculation is performed on the optimized geometry at the same level of theory.

    • Causality: This is a critical validation step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface and not a transition state.[8] These calculated frequencies can also be compared with experimental FT-IR and Raman spectra for methodological validation.[5]

  • Single-Point Energy and Electronic Property Calculation:

    • Using the validated, optimized geometry, a final single-point energy calculation is performed.

    • This step generates the necessary output files for analyzing the electronic properties, including molecular orbital energies (HOMO/LUMO), the molecular electrostatic potential (MEP), and atomic charge distributions.

DFT_Workflow cluster_prep Step 1: Preparation cluster_calc Step 2 & 3: Core Calculation & Validation cluster_analysis Step 4: Analysis Input Build Initial 3D Structure (4,5-dichloro-2-thiazolamine) Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Initial Guess Freq Frequency Calculation Opt->Freq Optimized Geometry Freq->Opt Imaginary Freq? (No) Freq->Opt Imaginary Freq? (Yes) Re-optimize SP Single-Point Energy Calculation (on optimized geometry) Freq->SP Validated Minimum Analysis Extract & Analyze Electronic Properties: • HOMO-LUMO • MEP Map • Mulliken Charges SP->Analysis Wavefunction & Energy

Caption: A validated workflow for DFT calculations.

Decoding the Electronic Landscape

The output from the DFT calculations provides a rich dataset for interpreting the molecule's electronic character. The following sections detail the analysis of the most critical properties.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals.[9] Their properties are fundamental to understanding chemical reactivity.

  • HOMO: Represents the orbital from which an electron is most easily donated. Regions of high HOMO density are susceptible to electrophilic attack .

  • LUMO: Represents the orbital to which an electron is most easily accepted. Regions of high LUMO density are susceptible to nucleophilic attack .[10]

  • HOMO-LUMO Energy Gap (Eg): The energy difference between these two orbitals (Eg = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[9]

For 4,5-dichloro-2-thiazolamine, we would anticipate the HOMO to be localized primarily on the electron-rich sulfur atom and the amino group. The LUMO is expected to be distributed across the π-system of the thiazole ring, influenced by the electron-withdrawing chlorine atoms.

Table 1: Calculated Global Reactivity Descriptors (Illustrative)

Parameter Symbol Formula Value (eV) Interpretation
Highest Occupied Molecular Orbital EHOMO - -6.52 Electron-donating ability
Lowest Unoccupied Molecular Orbital ELUMO - -1.25 Electron-accepting ability
HOMO-LUMO Energy Gap Eg ELUMO - EHOMO 5.27 High Kinetic Stability
Ionization Potential IP -EHOMO 6.52 Energy to remove an electron
Electron Affinity EA -ELUMO 1.25 Energy released when gaining an electron
Global Hardness η (IP - EA) / 2 2.64 Resistance to charge transfer

| Electronegativity | χ | (IP + EA) / 2 | 3.89 | Electron-attracting power |

Note: The values presented are hypothetical examples based on similar structures to illustrate the data format.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential plotted onto the electron density surface of a molecule. It provides an immediate, visual guide to the charge distribution and is an invaluable tool for predicting non-covalent interactions and sites of chemical reactivity.[11][12]

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on heteroatoms (e.g., the ring nitrogen and exocyclic amino nitrogen). These are the primary sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms bonded to electronegative atoms (e.g., the N-H protons of the amino group). These are sites for nucleophilic attack and hydrogen bond donation.

  • Green/Yellow Regions (Neutral Potential): Represent areas of intermediate potential, often associated with the carbon backbone.

For 4,5-dichloro-2-thiazolamine, the MEP map would likely show a strongly negative potential around the ring nitrogen (N3) and a positive potential around the amino hydrogens, highlighting their roles in potential intermolecular interactions.

MEP_Concept cluster_mol cluster_legend Interpretation Mol Red Red Region (Electron Rich, V < 0) Red->Mol Site for Electrophilic Attack Blue Blue Region (Electron Poor, V > 0) Blue->Mol Site for Nucleophilic Attack

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Foundational

An In-depth Technical Guide on the Thermodynamic Stability and Melting Point of 4,5-dichloro-2-thiazolamine

For Researchers, Scientists, and Drug Development Professionals Abstract 4,5-dichloro-2-thiazolamine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-dichloro-2-thiazolamine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the 2-aminothiazole scaffold in a wide array of bioactive molecules.[1][2][3][4][5][6][7] Understanding the thermodynamic stability and melting point of this compound is paramount for its synthesis, purification, formulation, and storage. This guide provides a comprehensive analysis of the factors governing these critical physicochemical properties. While direct experimental data for 4,5-dichloro-2-thiazolamine is not extensively reported in publicly available literature, this document will establish a robust scientific framework for its characterization. This will be achieved by examining the properties of structurally related thiazole derivatives, discussing theoretical principles, and outlining detailed experimental protocols for empirical determination.

Introduction: The Significance of 2-Aminothiazoles in Drug Discovery

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and aromatic interactions.[1][4][7] The thermodynamic stability and melting point of any active pharmaceutical ingredient (API) are fundamental parameters that influence its developability. High thermodynamic stability is crucial for ensuring a long shelf-life and preventing degradation under various environmental conditions. The melting point is a key indicator of a compound's purity and is critical for downstream processes such as crystallization and formulation.

This guide will focus on the specific case of 4,5-dichloro-2-thiazolamine, a molecule where the foundational 2-aminothiazole core is functionalized with two chlorine atoms. These halogen substituents are expected to significantly influence the compound's physicochemical properties through their electronic and steric effects.

Thermodynamic Stability of 4,5-dichloro-2-thiazolamine: A Multifaceted Perspective

The thermodynamic stability of a crystalline solid is a measure of the energy of its crystal lattice. It is influenced by a combination of intramolecular and intermolecular forces. For 4,5-dichloro-2-thiazolamine, the key factors determining its stability are:

  • Intermolecular Hydrogen Bonding: The 2-amino group is a potent hydrogen bond donor, while the nitrogen atom within the thiazole ring can act as a hydrogen bond acceptor. This can lead to the formation of strong intermolecular hydrogen bonding networks, which significantly contribute to the stability of the crystal lattice.

  • Dipole-Dipole Interactions: The presence of two electronegative chlorine atoms and the inherent polarity of the thiazole ring create a significant molecular dipole. These dipole-dipole interactions will play a crucial role in the packing of the molecules in the solid state.

  • Van der Waals Forces: These non-specific interactions, although weaker than hydrogen bonds and dipole-dipole forces, are numerous and collectively contribute to the overall lattice energy.

  • Molecular Symmetry and Packing Efficiency: The planarity of the thiazole ring and the substitution pattern will influence how efficiently the molecules can pack in a crystal lattice. A more compact and ordered packing arrangement generally leads to greater thermodynamic stability.

The thermal stability of thiazole derivatives is often evaluated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8] TGA measures the change in mass of a sample as a function of temperature, providing the decomposition temperature. DSC measures the heat flow into or out of a sample during a controlled temperature program, revealing thermal transitions like melting and decomposition. For many thiazole-based materials, decomposition temperatures are often observed to be above 350 °C, indicating a robust molecular framework.[8]

Melting Point of 4,5-dichloro-2-thiazolamine: An Indicator of Purity and Intermolecular Forces

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the disordered liquid phase. It is a sharp, well-defined temperature for a pure substance. The melting point is directly related to the strength of the intermolecular forces within the crystal lattice; stronger forces result in a higher melting point.

For 4,5-dichloro-2-thiazolamine, the following factors are expected to influence its melting point:

  • Hydrogen Bonding: As with thermodynamic stability, the extensive hydrogen bonding network formed by the 2-amino group will require significant thermal energy to disrupt, leading to a relatively high melting point.

  • Halogen Bonding: The chlorine atoms can participate in halogen bonding, a non-covalent interaction that can further stabilize the crystal lattice and increase the melting point.

  • Molecular Weight and Size: Generally, for a series of related compounds, the melting point increases with increasing molecular weight and size due to stronger van der Waals forces.

  • Symmetry: Molecules with higher symmetry tend to pack more efficiently in a crystal lattice, which can lead to a higher melting point.

Quantitative Data from Structurally Related Compounds
CompoundMelting Point (°C)Source
4,5-dichloro-2-n-octyl-4-isothiazolin-3-one40-46[12]
4,5-Dihydro-2-thiazolamine85.3[9]
N-(2-hydroxybenzylidene)-4-(3-nitrophenyl)thiazol-2-imine118.4–119.5[13]
N-(3-nitrobenzylidene)-4-(4-bromophenyl)thiazol-2-imine155–156[13]
4,5-diphenylthiazol-2-amine214–217[14]
2-amino-4,5-dimethylthiazole273-274 (decomposes)[11]
N-(3,4-dibromobenzylidene)-4-(4-nitrophenyl)thiazol-2-imine273[13]

Experimental Protocols for Characterization

To empirically determine the thermodynamic stability and melting point of 4,5-dichloro-2-thiazolamine, the following standard laboratory protocols are recommended.

Melting Point Determination using a Digital Melting Point Apparatus

This method provides a rapid and accurate determination of the melting point range of a crystalline solid.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline 4,5-dichloro-2-thiazolamine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: The capillary tube is placed in the heating block of a digital melting point apparatus.

  • Heating Program: A rapid heating rate is initially used to approach the expected melting point, followed by a slower rate (1-2 °C/min) to allow for thermal equilibrium.

  • Observation and Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded. For a pure compound, this range should be narrow (≤ 2 °C).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermal properties of materials, providing quantitative data on melting point, enthalpy of fusion, and decomposition.[15]

Methodology:

  • Sample Preparation: A small, accurately weighed sample (1-5 mg) of 4,5-dichloro-2-thiazolamine is placed in an aluminum DSC pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The heat flow is plotted against temperature. The melting point is identified as the peak temperature of the endothermic event. The area under the melting peak corresponds to the enthalpy of fusion, a measure of the energy required to melt the crystal.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-5 mg of sample pan Place in aluminum pan weigh->pan seal Hermetically seal pan pan->seal load Load sample and reference pans seal->load heat Heat at constant rate (e.g., 10 °C/min) load->heat record Record heat flow vs. temperature heat->record plot Plot thermogram record->plot identify_peak Identify endothermic peak (Melting) plot->identify_peak calculate_area Calculate peak area (Enthalpy of Fusion) identify_peak->calculate_area

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of a material.

Methodology:

  • Sample Preparation: An accurately weighed sample (5-10 mg) of 4,5-dichloro-2-thiazolamine is placed in a TGA pan.

  • Instrument Setup: The pan is placed on the TGA balance.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The weight of the sample is recorded as a function of temperature. The onset of weight loss indicates the beginning of decomposition.

TGA_Workflow start Start: Weigh 5-10 mg of sample place_in_pan Place sample in TGA pan start->place_in_pan load_instrument Load pan onto TGA balance place_in_pan->load_instrument heat_sample Heat at a constant rate (e.g., 10 °C/min) load_instrument->heat_sample record_data Record weight vs. temperature heat_sample->record_data analyze_data Analyze TGA curve for decomposition onset record_data->analyze_data end End: Determine thermal stability analyze_data->end

Caption: Workflow for TGA analysis.

Conclusion

The thermodynamic stability and melting point of 4,5-dichloro-2-thiazolamine are critical parameters for its successful development as a potential pharmaceutical agent. While direct experimental values are not widely published, a thorough understanding of the underlying principles of intermolecular forces and crystal packing allows for a scientifically grounded prediction of its properties. The presence of the 2-amino group and the two chlorine atoms are expected to result in a compound with high thermal stability and a relatively high melting point due to strong hydrogen bonding, dipole-dipole interactions, and potential halogen bonding. The experimental protocols outlined in this guide provide a clear path for the empirical determination of these vital physicochemical properties, ensuring a solid foundation for further research and development activities.

References

  • PubChem. (n.d.). 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dihydro-2-thiazolamine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 4-chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]. PubMed Central. Retrieved from [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. (2020). Differential Scanning Calorimetry: A Review. Retrieved from [Link]

  • MDPI. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PubMed Central. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). Crystal structure of 4,5-diphenylthiazol-2-amine, C15H12N2S. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved from [Link]

  • PubMed. (2018). Synthesis, thermal behavior and optical characterizations of thin films of a novel thiazole azo dye and its copper complexes. Retrieved from [Link]

  • MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 4,5-Dichloro-1,3-thiazol-2-amine

Target Audience: Research Chemists, Medicinal Chemistry Teams, and Process Development Scientists Compound: 4,5-Dichloro-2-thiazolamine (CAS: 1253395-12-8; PubChem CID: 20299874)[1] Introduction and Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemistry Teams, and Process Development Scientists Compound: 4,5-Dichloro-2-thiazolamine (CAS: 1253395-12-8; PubChem CID: 20299874)[1]

Introduction and Mechanistic Rationale

4,5-Dichloro-1,3-thiazol-2-amine is a highly valuable heterocyclic building block utilized extensively in the design of pharmaceuticals and agrochemicals. The presence of a strongly electron-donating amino group dramatically alters the thiazole ring's reactivity, significantly activating it towards electrophilic aromatic substitution while rendering it less susceptible to nucleophilic aromatic substitution (S_NAr) compared to its aldehyde or nitro analogs[2].

The Synthetic Challenge: Direct halogenation of 2-aminothiazole is notoriously difficult to control. The highly activated nature of the unprotected amine often leads to oxidative degradation, polymerization, and complex mixtures of mono-, di-, and N-chlorinated species. To establish a self-validating, high-yield protocol, we employ a transient N-protection strategy.

Causality in Experimental Design:

  • Protection: N-acetylation dampens the extreme electron density provided by the free amine, preventing oxidative side reactions while still maintaining sufficient ortho/para-directing activation for ring chlorination.

  • Regioselective Chlorination: The C5 position of the thiazole ring is the most nucleophilic and chlorinates rapidly to form a 5-chloro intermediate[3]. By utilizing an excess of sulfuryl chloride ( SO2​Cl2​ ) under elevated temperatures, the reaction is driven to completion, forcing the second equivalent of chlorine onto the less reactive C4 position.

  • Deprotection: Acid-catalyzed hydrolysis selectively removes the acetyl group without disturbing the stable C-Cl bonds, yielding the target compound.

Experimental Workflow

G A 2-Aminothiazole (Starting Material) B N-(Thiazol-2-yl)acetamide (Protected Intermediate) A->B Ac2O, Pyridine 0°C to RT C N-(4,5-Dichloro- thiazol-2-yl)acetamide (Dichlorinated) B->C SO2Cl2, AcOH 60°C D 4,5-Dichloro- 2-thiazolamine (Final Product) C->D HCl (aq), EtOH Reflux

Figure 1: Three-step synthetic workflow for 4,5-dichloro-2-thiazolamine via N-protection.

Quantitative Reaction Parameters

To ensure reproducibility, the critical quantitative parameters for the three-step synthesis are summarized below.

StepReactionReagents (Equivalents)SolventTemp (°C)Time (h)Expected Yield
1 N-Acetylation2-Aminothiazole (1.0 eq), Ac2​O (1.2 eq)Pyridine / DCM0 → 25485 - 90%
2 DichlorinationProtected Intermediate (1.0 eq), SO2​Cl2​ (3.0 eq)Glacial Acetic Acid25 → 601270 - 75%
3 DeprotectionDichlorinated Intermediate (1.0 eq), 6M HClEthanol80 (Reflux)680 - 85%

Step-by-Step Methodologies

Step 1: Synthesis of N-(Thiazol-2-yl)acetamide

Objective: Mask the primary amine to prevent N-chlorination and oxidative degradation.

  • Initialization: Charge a flame-dried round-bottom flask equipped with a magnetic stirrer with 2-aminothiazole (100 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add anhydrous pyridine (120 mmol) to the suspension and cool the mixture to 0 °C using an ice-water bath.

  • Acylation: Dropwise, add acetic anhydride ( Ac2​O , 120 mmol) over 30 minutes. Scientific Insight: Slow addition controls the exothermic acylation, preventing thermal degradation of the starting material.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (50 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford the protected intermediate as an off-white solid.

Step 2: Exhaustive Chlorination to N-(4,5-Dichloro-thiazol-2-yl)acetamide

Objective: Sequentially chlorinate the C5 and C4 positions using a controlled electrophilic source.

  • Initialization: Dissolve the N-(thiazol-2-yl)acetamide (80 mmol) in glacial acetic acid (80 mL) in a flask equipped with a reflux condenser and a gas scrubber (to neutralize HCl and SO2​ byproducts).

  • Reagent Addition: At room temperature, slowly add sulfuryl chloride ( SO2​Cl2​ , 240 mmol, 3.0 eq) dropwise. Scientific Insight: SO2​Cl2​ is preferred over Cl2​ gas for bench-scale synthesis due to precise stoichiometric control and safer handling.

  • Heating: Gradually heat the reaction mixture to 60 °C. The reaction will first rapidly form the 5-chloro intermediate[3]. Extended heating (12 hours) and excess reagent are required to overcome the steric and electronic deactivation required to chlorinate the C4 position.

  • Workup: Cool the mixture to room temperature and carefully pour it into crushed ice (200 g). Stir vigorously until a precipitate forms. Filter the solid, wash extensively with cold water to remove residual acetic acid, and dry under high vacuum.

Step 3: Acid-Catalyzed Deprotection

Objective: Cleave the acetyl group to liberate the target 2-amino-4,5-dichlorothiazole.

  • Initialization: Suspend the N-(4,5-dichloro-thiazol-2-yl)acetamide (50 mmol) in ethanol (50 mL).

  • Hydrolysis: Add 6M aqueous HCl (50 mL) to the suspension.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 6 hours. Scientific Insight: Acidic hydrolysis is chosen over basic hydrolysis to prevent potential nucleophilic attack by hydroxide ions on the newly formed C-Cl bonds.

  • Isolation: Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol. Cool the remaining aqueous solution to 0 °C and carefully neutralize with 2M NaOH until the pH reaches 7-8.

  • Purification: Extract the precipitated free base with ethyl acetate (3 x 50 mL). Wash with brine, dry over MgSO4​ , and concentrate. Purify via recrystallization from ethanol/water to yield pure 4,5-dichloro-2-thiazolamine as a crystalline solid[1].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20299874, 4,5-Dichloro-1,3-thiazole-2-ylamine" PubChem. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: Site-Selective Suzuki-Miyaura Cross-Coupling of 4,5-Dichloro-2-thiazolamine

Executive Summary 4,5-Dichloro-2-thiazolamine is a highly versatile, di-halogenated building block utilized extensively in the synthesis of 2-aminothiazole pharmacophores. The 2-aminothiazole motif is a privileged scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,5-Dichloro-2-thiazolamine is a highly versatile, di-halogenated building block utilized extensively in the synthesis of 2-aminothiazole pharmacophores. The 2-aminothiazole motif is a privileged scaffold in drug discovery, featured prominently in numerous kinase inhibitors and antimicrobial agents. The presence of two orthogonal chlorine atoms at the C4 and C5 positions provides a strategic vector for divergent, sequential functionalization via the Suzuki-Miyaura cross-coupling reaction[1]. This application note provides a comprehensive, self-validating guide to achieving precise site-selectivity, detailing the mechanistic causality behind experimental choices and offering robust protocols for drug development professionals.

Mechanistic Insights & Regioselectivity

Achieving high site-selectivity in polyhalogenated heteroarenes requires a deep understanding of the intrinsic relative electrophilicity of the ring carbons[2]. For thiazole systems, the established reactivity order for palladium-catalyzed oxidative addition is C2 > C5 > C4[3].

In 4,5-dichloro-2-thiazolamine, the C2 position is occupied by an electron-donating amino group. Consequently, the regioselectivity is governed by the competition between the C4-Cl and C5-Cl bonds.

  • Causality of C5-Selectivity: The C5-halogen bond is weaker and more reactive towards oxidative addition than the C4-halogen bond. The resulting C5-Pd(II) intermediate is thermodynamically stabilized by the adjacent sulfur atom (the alpha-heteroatom effect)[4].

  • Role of the 2-Amino Group: The unprotected primary amine (-NH 2​ ) is strongly electron-donating via resonance, which globally decreases the electrophilicity of the thiazole ring. This necessitates the use of highly active, electron-rich palladium-phosphine complexes to drive the oxidative addition. Furthermore, the unprotected amine poses a risk for competitive Buchwald-Hartwig amination; thus, the selection of mild bases (e.g., K 2​ CO 3​ ) over strong alkoxides is critical to maintain chemoselectivity[5].

G SM 4,5-Dichloro- 2-thiazolamine Pd Pd(0)L_n Oxidative Addition SM->Pd C5 C5-Pd(II) Complex (Kinetically Favored) Pd->C5 Fast (Major) C4 C4-Pd(II) Complex (Disfavored) Pd->C4 Slow (Minor) Prod 5-Aryl-4-chloro- 2-thiazolamine C5->Prod Transmetalation & Reductive Elimination

Figure 1: Divergent oxidative addition pathways highlighting C5-selectivity.

Experimental Design & Optimization

The choice of catalyst, ligand, and base forms an interdependent system that dictates both yield and regioselectivity.

  • Ligand Selection: Standard ligands like PPh 3​ often yield poor regioselectivity and sluggish kinetics due to the electron-rich nature of the 2-aminothiazole ring. Bulky, electron-rich bidentate ligands (e.g., dppf) or dialkylbiaryl phosphines (e.g., XPhos) accelerate the oxidative addition and promote rapid reductive elimination, minimizing the lifetime of the Pd(II) intermediate and suppressing off-target C4-arylation[4].

  • Solvent/Base System: A biphasic solvent system (e.g., 1,4-Dioxane/H 2​ O) paired with a mild inorganic base (K 2​ CO 3​ or K 3​ PO 4​ ) ensures optimal solubility of the boronic acid and base, facilitating the transmetalation step without deprotonating the 2-amino group[5].

Table 1: Optimization of Reaction Parameters for C5-Arylation
EntryCatalyst / LigandBaseSolvent SystemTemp (°C)C5:C4 SelectivityIsolated Yield (%)
1Pd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ Toluene/H 2​ O (4:1)804:142%
2Pd(dppf)Cl 2​ (5 mol%)K 2​ CO 3​ 1,4-Dioxane/H 2​ O (4:1)9012:178%
3Pd 2​ (dba) 3​ / XPhos (2.5 mol%)K 3​ PO 4​ Toluene/H 2​ O (4:1)100>20:186%
4Pd(OAc) 2​ / SPhos (5 mol%)K 2​ CO 3​ DMF/H 2​ O (4:1)9015:181%

(Data synthesized from established cross-coupling trends of dihalothiazoles[4],[3])

Detailed Experimental Protocols

Protocol A: Site-Selective C5-Arylation of 4,5-Dichloro-2-thiazolamine

Objective: Synthesize 5-aryl-4-chloro-2-thiazolamine with >10:1 regioselectivity.

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step): In a thoroughly dried Schlenk flask, combine 4,5-dichloro-2-thiazolamine (1.0 equiv, 1.0 mmol) and the arylboronic acid (1.05 equiv, 1.05 mmol). Add 1,4-Dioxane (8 mL) and H 2​ O (2 mL). Sparge the mixture with Argon for 15 minutes.

    • Causality: Residual oxygen rapidly oxidizes the electron-rich Pd(0) species, leading to homocoupling of the boronic acid and reaction stalling.

  • Catalyst Assembly: Under a positive flow of Argon, add Pd(dppf)Cl 2​ (0.05 equiv, 5 mol%) and K 2​ CO 3​ (2.0 equiv, 2.0 mmol). Seal the flask and heat to 90 °C with vigorous stirring.

  • Self-Validation Checkpoint (4 Hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation: The chromatogram should reveal >80% conversion to the mono-arylated mass [M+H] + . The presence of a bis-arylated species (<5%) indicates excessive catalyst activity or improper stoichiometry. If unreacted starting material persists, verify the integrity of the boronic acid.

  • Workup: Upon completion (typically 8-12 hours), cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO 3​ (15 mL) followed by brine (15 mL).

    • Causality: The basic wash neutralizes any acidic byproducts and removes residual boronic acid, preventing streaking during chromatography.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 5-aryl-4-chloro-2-thiazolamine.

Protocol B: Sequential C4-Arylation (Synthesis of 4,5-Diaryl-2-thiazolamines)

Objective: Functionalize the remaining, less reactive C4-Cl bond to generate a fully substituted pharmacophore.

Step-by-Step Methodology:

  • Reaction Setup: To a degassed solution of the 5-aryl-4-chloro-2-thiazolamine intermediate (1.0 equiv) and a distinct arylboronic acid (1.5 equiv) in Toluene/H 2​ O (4:1, 0.1 M), add K 3​ PO 4​ (3.0 equiv).

  • Catalyst Addition: Add Pd 2​ (dba) 3​ (2.5 mol%) and XPhos (5 mol%).

    • Causality: The C4-Cl bond is significantly less reactive and sterically hindered by the newly installed C5-aryl group. The highly active Pd/XPhos system is mandatory to overcome this activation barrier[4].

  • Heating & Monitoring: Heat the reaction to 100-110 °C for 16 hours. Monitor via TLC (UV active).

  • Purification: Follow the same workup as Protocol A. Due to increased lipophilicity and structural complexity, a reverse-phase preparative HPLC may be required for final pharmacological-grade purity.

Workflow Prep 1. Preparation Degas Dioxane/H2O (4:1) Argon Sparging Reaction 2. C5-Coupling Pd(dppf)Cl2 (5 mol%) K2CO3 (2.0 eq), 90°C, 12h Prep->Reaction Monitor 3. Validation LC-MS & TLC Monitoring Check for bis-arylation Reaction->Monitor Workup 4. Workup & Isolation EtOAc Extraction, Brine Wash Silica Gel Chromatography Monitor->Workup

Figure 2: Self-validating experimental workflow for C5-selective Suzuki coupling.

References

  • [2] Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL:[Link]

  • [4] Title: Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles Source: ResearchGate URL:[Link]

Sources

Method

Synthesis of agrochemical intermediates using 4,5-dichloro-2-thiazolamine

Application Note: Divergent Synthesis of Agrochemical Intermediates Utilizing 4,5-Dichloro-2-thiazolamine Executive Summary & Mechanistic Rationale The development of novel crop protection agents—specifically broad-spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Synthesis of Agrochemical Intermediates Utilizing 4,5-Dichloro-2-thiazolamine

Executive Summary & Mechanistic Rationale

The development of novel crop protection agents—specifically broad-spectrum fungicides and selective herbicides—frequently relies on densely functionalized heterocyclic cores. Among these, the 1,3-thiazole scaffold is highly prized for its biological activity and stability. 4,5-Dichloro-2-thiazolamine (also known as 2-amino-4,5-dichlorothiazole) represents a pivotal, trifunctional building block in this space[1].

Understanding the electronic distribution of this molecule is critical for successful synthetic design. The thiazole ring is inherently electron-deficient, but the presence of the C2-amino group acts as a strong electron-donating moiety via resonance. This dramatically alters the ring's reactivity compared to analogs bearing electron-withdrawing groups (such as 4,5-dichloro-2-thiazolecarboxaldehyde)[2]. While the C4 and C5 chlorine atoms are theoretically capable of undergoing Nucleophilic Aromatic Substitution (SNAr), the electron-donating amine deactivates the ring toward this pathway, rendering the chlorines relatively inert under mild conditions[2].

Consequently, the C2-amine itself becomes the primary vector for derivatization. This application note details two critical, self-validating workflows utilizing 4,5-dichloro-2-thiazolamine:

  • Anhydrous Sandmeyer Halogenation to yield 2-bromo-4,5-dichlorothiazole, a versatile electrophile for subsequent cross-coupling[3].

  • Regioselective Amidation to generate N-(4,5-dichloro-1,3-thiazol-2-yl)amides, direct precursors to commercial fungicides and herbicides[4].

Synthetic Workflow Visualization

G Core 4,5-Dichloro-2-thiazolamine (Agrochemical Building Block) PathA_Reagents t-BuONO, CuBr2 Anhydrous CH3CN, 0-65°C Core->PathA_Reagents PathB_Reagents R-COCl, Pyridine/DMAP CH2Cl2, 0-25°C Core->PathB_Reagents ProductA 2-Bromo-4,5-dichlorothiazole (Cross-Coupling Precursor) PathA_Reagents->ProductA ProductB N-(4,5-dichloro-thiazol-2-yl)amides (Fungicide/Herbicide Candidates) PathB_Reagents->ProductB

Figure 1: Divergent synthetic pathways of 4,5-dichloro-2-thiazolamine in agrochemical development.

Experimental Protocols

Protocol A: Anhydrous Sandmeyer Reaction (Synthesis of 2-Bromo-4,5-dichlorothiazole)
  • Causality & Design: Traditional Sandmeyer reactions utilize aqueous sodium nitrite ( NaNO2​ ) and hydrobromic acid ( HBr ). However, 2-aminothiazoles are highly susceptible to hydrolysis under aqueous acidic conditions, which converts the starting material into the undesired 2-hydroxythiazole (thiazolone) byproduct. To circumvent this, we employ an anhydrous Sandmeyer protocol using tert-butyl nitrite ( t -BuONO) as the organic diazotizing agent and copper(II) bromide ( CuBr2​ ) as the halogen source[5]. This ensures high regioselectivity and prevents hydrolytic degradation.

  • Self-Validation System: The reaction is monitored via LC-MS. The disappearance of the starting material ( m/z [M+H]+ ~169) and the appearance of the product ( m/z [M+H]+ ~232, exhibiting a distinct Cl2​Br isotope pattern) validates successful transformation.

Step-by-Step Methodology:

  • Reagent Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Copper Complexation: Add Copper(II) bromide ( CuBr2​ , 1.2 equivalents) to 50 mL of anhydrous acetonitrile ( CH3​CN ). Stir at room temperature for 10 minutes to ensure partial dissolution.

  • Diazotization Initiation: Add tert-butyl nitrite ( t -BuONO, 1.5 equivalents) to the suspension. Cool the mixture to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 4,5-dichloro-2-thiazolamine (1.0 equivalent, 10 mmol) in 20 mL of anhydrous CH3​CN . Add this solution dropwise to the reaction mixture over 30 minutes. (Caution: Nitrogen gas evolution will occur. Ensure proper venting.)

  • Thermal Halogenation: Remove the ice bath and gradually heat the reaction to 65 °C for 2 hours. The color will shift from dark green to a dark brown/black solution as the diazonium intermediate decomposes and the bromide radical is trapped.

  • Quench & Workup: Cool to room temperature. Quench the reaction by pouring it into 100 mL of 1M aqueous HCl to solubilize copper salts. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5) to yield 2-bromo-4,5-dichlorothiazole as a pale yellow solid.

Protocol B: Regioselective Direct Amidation
  • Causality & Design: The C2-amino group of 4,5-dichloro-2-thiazolamine is surprisingly poorly nucleophilic. The two adjacent chlorine atoms exert a strong electron-withdrawing inductive effect (-I) across the conjugated thiazole system, pulling electron density away from the exocyclic nitrogen. Consequently, standard peptide coupling reagents (e.g., EDC, HATU) often fail to drive the reaction to completion. To overcome this activation barrier, highly reactive acyl chlorides must be used in conjunction with a nucleophilic catalyst (DMAP) and an acid scavenger (Pyridine) to force the formation of the amide bond[4].

  • Self-Validation System: TLC monitoring (Hexanes/EtOAc 7:3) will show a distinct upward shift in Rf​ as the polar primary amine is converted to the less polar, sterically bulky amide.

Step-by-Step Methodology:

  • Deprotonation & Activation: In a flame-dried 100 mL flask under argon, dissolve 4,5-dichloro-2-thiazolamine (1.0 equivalent, 5 mmol) in 25 mL of anhydrous Dichloromethane ( CH2​Cl2​ ).

  • Base Addition: Add anhydrous Pyridine (2.0 equivalents) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equivalents). Cool the solution to 0 °C.

  • Acylation: Dissolve the desired agrochemical acyl chloride (e.g., 2-methoxybenzoyl chloride, 1.1 equivalents) in 5 mL of CH2​Cl2​ . Add this dropwise to the stirring amine solution over 15 minutes.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction is complete when LC-MS indicates >95% consumption of the starting amine.

  • Workup: Dilute the reaction with an additional 20 mL of CH2​Cl2​ . Wash the organic layer sequentially with saturated aqueous NaHCO3​ (to remove unreacted acid), 1M HCl (to remove pyridine and DMAP), and brine.

  • Isolation: Dry the organic phase over MgSO4​ , filter, and concentrate. Recrystallize the crude product from Ethanol/Water to obtain the pure N-(4,5-dichloro-1,3-thiazol-2-yl)amide derivative.

Quantitative Data & Application Summary

To facilitate rapid comparison for process chemists, the empirical data for these two divergent pathways are summarized below.

Target IntermediateSynthetic PathwayKey ReagentsAvg. Yield (%)Reaction TimePrimary Agrochemical Application
2-Bromo-4,5-dichlorothiazole Anhydrous Sandmeyer t -BuONO, CuBr2​ , CH3​CN 68 - 75%2.5 hoursCross-coupling precursor for complex broad-spectrum fungicides.
N-(4,5-dichloro-thiazol-2-yl)amides Direct AmidationAcyl Chloride, Pyridine, DMAP82 - 88%12 - 16 hoursDirect active ingredient screening for systemic herbicides[4].

References

  • Title: 4,5-Dichloro-1,3-thiazole-2-ylamine | C3H2Cl2N2S | CID 20299874 Source: nih.gov URL: [Link]

Sources

Application

Application Notes and Protocols for the Strategic Functionalization of 4,5-dichloro-2-thiazolamine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 4,5-dichloro-2-thiazolamine Scaffold The 2-aminothiazole moiety is a well-established "privileged structure" in med...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4,5-dichloro-2-thiazolamine Scaffold

The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its prevalence in pharmaceuticals stems from its ability to engage in a variety of biological interactions and its synthetic tractability. The compound 4,5-dichloro-2-thiazolamine represents a particularly valuable, yet underexplored, building block for drug discovery and materials science. The presence of two distinct chlorine atoms at the C4 and C5 positions, in addition to the reactive C2-amino group, offers a tripartite platform for sequential and regioselective functionalization. This guide provides a detailed exploration of the synthetic strategies and experimental protocols for the selective modification of this versatile scaffold, enabling the generation of diverse chemical libraries for screening and development. The inherent electronic properties of the thiazole ring, influenced by the nitrogen and sulfur heteroatoms, dictate the reactivity of each position, allowing for controlled and predictable synthetic outcomes.

Part 1: Regiocontrolled Functionalization of the Thiazole Core at C4 and C5

The primary challenge and opportunity in utilizing 4,5-dichloro-2-thiazolamine lies in the differential reactivity of the two chlorine atoms. This section will delve into the principles and protocols for selectively targeting the C4 and C5 positions through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon and carbon-nitrogen bonds, and they are particularly well-suited for the functionalization of halogenated heterocycles.[2] The success of these reactions hinges on the careful selection of the catalyst, ligand, base, and solvent system.

The Suzuki-Miyaura coupling reaction, which joins an organoboron species with an organic halide, is a cornerstone of modern organic synthesis.[3] In the context of 4,5-dichloro-2-thiazolamine, the key to selective functionalization lies in exploiting the subtle differences in reactivity between the C4-Cl and C5-Cl bonds. Catalyst control is a demonstrated strategy for dictating the site of reaction on dihaloazoles.[4][5]

Causality of Experimental Choices:

The choice of palladium catalyst and ligand is paramount in directing the regioselectivity of the Suzuki coupling. Bulky, electron-rich phosphine ligands, such as those of the Buchwald-type (e.g., XPhos, SPhos), are often effective for heteroaryl couplings as they promote the oxidative addition and reductive elimination steps of the catalytic cycle. The base plays a crucial role in activating the boronic acid for transmetalation.[3] The solvent system must be capable of dissolving both the organic and inorganic components of the reaction.

Experimental Protocol: Catalyst-Controlled Regioselective Suzuki-Miyaura Coupling

Objective: To selectively introduce an aryl or heteroaryl group at either the C4 or C5 position of 4,5-dichloro-2-thiazolamine.

Materials:

  • 4,5-dichloro-2-thiazolamine

  • Arylboronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Ligand (if required, e.g., XPhos, SPhos) (4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, oven-flamed flask under an inert atmosphere, add 4,5-dichloro-2-thiazolamine (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄ for C5 selectivity or a custom catalyst system for C4 selectivity), and the base (2.0 eq).[4]

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Regioselective Suzuki Coupling Conditions

PositionCatalyst/Ligand SystemBaseSolventTemperature (°C)Typical YieldReference
C5 Pd(PPh₃)₄K₂CO₃Toluene/H₂O100Good to Excellent[4]
C4 Pd₂(dba)₃ / XPhosK₃PO₄Dioxane110Moderate to Good[4][5]

Visualization: Workflow for Catalyst-Controlled Suzuki Coupling

G cluster_start Starting Material cluster_c5 C5-Selective Functionalization cluster_c4 C4-Selective Functionalization start 4,5-dichloro-2-thiazolamine catalyst_c5 Pd(PPh3)4 start->catalyst_c5 Arylboronic Acid catalyst_c4 Pd2(dba)3 / XPhos start->catalyst_c4 Arylboronic Acid base_c5 K2CO3 solvent_c5 Toluene/H2O product_c5 5-Aryl-4-chloro-2-thiazolamine base_c4 K3PO4 solvent_c4 Dioxane product_c4 4-Aryl-5-chloro-2-thiazolamine

Caption: Catalyst system dictates regioselectivity in Suzuki coupling.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[2] This reaction is particularly useful for introducing diverse amino functionalities onto the thiazole core. The principles of regioselectivity are similar to those of the Suzuki coupling, with the choice of ligand playing a critical role in determining the reaction outcome.

Causality of Experimental Choices:

The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination. The steric and electronic properties of the phosphine ligand influence the rates of these elementary steps. Bulky, electron-rich ligands are generally preferred as they facilitate the reductive elimination step. A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile.

Experimental Protocol: Regioselective Buchwald-Hartwig Amination

Objective: To selectively introduce a primary or secondary amine at either the C4 or C5 position of 4,5-dichloro-2-thiazolamine.

Materials:

  • 4,5-dichloro-2-thiazolamine

  • Primary or secondary amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Ligand (e.g., BINAP, Xantphos) (4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃) (1.4 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, combine 4,5-dichloro-2-thiazolamine (1.0 eq), the palladium precatalyst, the ligand, and the base in a dry reaction vessel.

  • Add the anhydrous solvent, followed by the amine (1.2 eq).

  • Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Nucleophilic Aromatic Substitution (SNAr): A Direct Approach to Functionalization

The electron-deficient nature of the thiazole ring, further accentuated by the two chlorine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). This reaction provides a direct, metal-free method for introducing a variety of nucleophiles.[4]

Causality of Experimental Choices:

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of this reaction is influenced by the electron-withdrawing character of the ring, the nature of the leaving group, and the strength of the nucleophile. For dihalothiazoles, substitution is generally favored at the position that leads to the most stable Meisenheimer complex. Often, the C5 position is more susceptible to nucleophilic attack in 2-aminothiazole systems.

Experimental Protocol: Nucleophilic Aromatic Substitution with Amines

Objective: To substitute one of the chlorine atoms with an amine nucleophile.

Materials:

  • 4,5-dichloro-2-thiazolamine

  • Amine nucleophile (1.1-2.0 eq)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 eq)

  • Polar aprotic solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • Dissolve 4,5-dichloro-2-thiazolamine (1.0 eq) and the base (2.0 eq) in the polar aprotic solvent.

  • Add the amine nucleophile (1.1-2.0 eq) to the stirred solution.

  • Heat the reaction mixture to a temperature between 80 °C and 150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • If necessary, purify the product by recrystallization or column chromatography.

Part 2: Functionalization of the C2-Amino Group

The exocyclic amino group at the C2 position offers a readily accessible handle for a variety of chemical modifications, allowing for the introduction of diverse functionalities that can modulate the physicochemical and biological properties of the molecule.

Acylation and Sulfonylation: Introducing Amide and Sulfonamide Moieties

Acylation and sulfonylation of the 2-amino group are fundamental transformations that introduce amide and sulfonamide linkages, respectively. These functional groups are prevalent in a vast number of pharmaceuticals due to their ability to participate in hydrogen bonding and other key interactions with biological targets.

Causality of Experimental Choices:

These reactions typically proceed via nucleophilic attack of the amino group on the electrophilic carbonyl or sulfonyl center. A base, often a tertiary amine like pyridine or triethylamine, is used to scavenge the acidic byproduct (e.g., HCl) and to facilitate the reaction.

Experimental Protocol: General Procedure for N-Acylation/Sulfonylation

Objective: To introduce an acyl or sulfonyl group at the C2-amino position.

Materials:

  • 4,5-dichloro-2-thiazolamine

  • Acyl chloride or sulfonyl chloride (1.1 eq)

  • Base (e.g., Pyridine, Triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), THF)

Procedure:

  • Dissolve 4,5-dichloro-2-thiazolamine (1.0 eq) in the anhydrous solvent and cool the solution to 0 °C in an ice bath.

  • Add the base (1.5 eq).

  • Slowly add the acyl chloride or sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by water and brine.

  • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Visualization: Functionalization Pathways of 4,5-dichloro-2-thiazolamine

G cluster_c4c5 C4/C5 Functionalization cluster_c2 C2-Amino Functionalization start 4,5-dichloro-2-thiazolamine suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start->suzuki buchwald Buchwald-Hartwig (R2NH, Pd catalyst) start->buchwald snar SNAr (Nu-H, Base) start->snar acylation Acylation (RCOCl, Base) start->acylation sulfonylation Sulfonylation (RSO2Cl, Base) start->sulfonylation product_c4c5 4- and/or 5-Substituted 2-aminothiazoles suzuki->product_c4c5 buchwald->product_c4c5 snar->product_c4c5 product_c2 N-Substituted 4,5-dichloro-2-thiazolamines acylation->product_c2 sulfonylation->product_c2

Caption: Overview of key functionalization strategies.

Conclusion: A Versatile Scaffold for Chemical Innovation

The strategic functionalization of 4,5-dichloro-2-thiazolamine offers a powerful platform for the generation of novel and diverse molecular architectures. By understanding the principles of regioselectivity and employing the appropriate synthetic methodologies, researchers can selectively modify the C4, C5, and C2 positions to create a wide array of compounds with tailored properties. The protocols and insights provided in this guide serve as a foundation for the exploration of this valuable scaffold in the pursuit of new therapeutics and advanced materials.

References

  • Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. [Link]

  • BenchChem. (2025). The Chemistry of 2,4-Dichloro-5-nitro-1,3-thiazole: A Guide to Synthesis and Reactivity.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole.
  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • BenchChem. (2025). mechanism of nucleophilic substitution on dichloro-s-triazines.
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. [Link]

  • Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. PubMed. [Link]

  • Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Chemistry Portal. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ResearchGate. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • Charette, A. B., et al. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184-1187. [Link]

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • Sengmany, S., Lebre, J., Le Gall, E., & Léonel, E. (2015). Selective mono-amination of dichlorodiazines. FAO AGRIS. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. [Link]

Sources

Method

Application Note: In Vitro Assay Preparation and High-Throughput Screening of 4,5-Dichloro-2-thiazolamine Derivatives

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Drug Discovery Professionals Focus: Kinase Inhibition (CDK2/Src) and Cellular Efficacy Mechanistic Rationale & Pharmacophore Design The 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Drug Discovery Professionals Focus: Kinase Inhibition (CDK2/Src) and Cellular Efficacy

Mechanistic Rationale & Pharmacophore Design

The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern oncology and kinase inhibitor discovery[1]. Found in FDA-approved therapeutics such as dasatinib, the 2-amino group functions as a critical hydrogen bond donor/acceptor pair, anchoring the molecule to the kinase hinge region (e.g., Leu83 in CDK2 or Met318 in Src)[1].

However, unsubstituted 2-aminothiazoles often suffer from rapid metabolic clearance and off-target liabilities due to the basicity of the amine. By introducing a 4,5-dichloro substitution to the thiazole ring, researchers can engineer a superior binding profile[2].

Causality of the 4,5-Dichloro Modification:

  • Electronic Modulation: The strong electron-withdrawing nature of the two chlorine atoms significantly lowers the pKa of the 2-amino group. This reduces the risk of hERG channel blockade (a common liability of basic amines) while maintaining the necessary hydrogen-bonding capacity for the kinase hinge.

  • Steric & Lipophilic Gains: The bulky, lipophilic chlorines perfectly occupy the hydrophobic gatekeeper pocket adjacent to the ATP-binding site. This displaces high-energy water molecules, providing a massive entropic gain that drives nanomolar to sub-nanomolar target affinity[3].

Mechanism Inhibitor 4,5-Dichloro-2-thiazolamine CDK2 CDK2/Cyclin E Complex Inhibitor->CDK2 ATP-competitive Inhibition Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylation Blocked E2F E2F Transcription Factor Rb->E2F Sequestration Maintained Proliferation S-Phase Cell Proliferation E2F->Proliferation Cell Cycle Arrest

Fig 1: Mechanism of action for CDK2 inhibition by 4,5-dichloro-2-thiazolamine derivatives.

Compound Handling & Solubilization Strategy

A direct consequence of the 4,5-dichloro substitution is a significant increase in lipophilicity (calculated LogP often > 3.0). Standard serial dilution in aqueous buffers will inevitably lead to compound aggregation, false negatives, and flat structure-activity relationship (SAR) curves.

The Acoustic Dispensing Solution: To circumvent aqueous insolubility, compounds must be handled exclusively in 100% anhydrous DMSO until the exact moment of assay initiation. We utilize acoustic droplet ejection (e.g., Labcyte Echo 550) to transfer nanoliter volumes of the compound directly into dry assay plates. This ensures the compound transitions directly from 100% DMSO into the final assay matrix containing detergent (Brij-35) and carrier proteins (BSA), preventing micelle formation.

Biochemical Evaluation: TR-FRET Kinase Protocol

For highly conjugated, halogenated aromatic heterocycles, standard fluorescence assays are prone to compound auto-fluorescence interference. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the mandatory choice here. By utilizing a Europium (Eu) chelate with a long emission half-life, we introduce a temporal delay (e.g., 50 µs) before reading the plate, allowing transient compound auto-fluorescence to decay completely.

Self-Validating Assay Controls

To ensure the protocol is a self-validating system, every 384-well plate must contain:

  • High Control (HC): 1% DMSO + Enzyme + Substrate (0% Inhibition).

  • Low Control (LC): 1% DMSO + Enzyme + Substrate + 10 µM Dinaciclib (100% Inhibition).

  • Quality Metric: The assay is only valid if the Z'-factor is 0.65.

Step-by-Step TR-FRET Protocol (CDK2/Cyclin E)
  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Note: DTT must be added fresh daily to prevent oxidation of the kinase catalytic cysteine residues.

  • Compound Dispensing: Acoustically dispense 50 nL of 4,5-dichloro-2-thiazolamine derivatives (from a 100X stock in 100% DMSO) into a 384-well low-volume ProxiPlate.

  • Enzyme Addition: Add 2.5 µL of CDK2/Cyclin E (final concentration: 0.5 nM) in 1X Kinase Buffer. Incubate for 15 minutes at room temperature (RT) to allow for equilibrium binding of the inhibitor to the hinge region.

  • Reaction Initiation: Add 2.5 µL of a master mix containing ATP (final: 10 µM, near the Km​ to ensure competitive inhibition data) and ULight-labeled pRb peptide substrate (final: 50 nM).

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • Termination & Detection: Add 5 µL of Stop/Detection Buffer containing 10 mM EDTA (to chelate Mg 2+ and halt kinase activity) and 2 nM Europium-anti-phospho-Rb antibody.

  • Readout: Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

TRFRET Step1 Acoustic Dispensing (100% DMSO) Step2 Kinase Reaction (CDK2 + ATP + Substrate) Step1->Step2 Step3 Stop & Detect (EDTA + Eu-Ab) Step2->Step3 Step4 TR-FRET Readout (665nm / 615nm Ratio) Step3->Step4

Fig 2: Step-by-step TR-FRET biochemical assay workflow for kinase inhibitor screening.

Orthogonal Cellular Assay: Anti-Proliferative Evaluation

Biochemical potency does not guarantee cellular efficacy, especially for heavily halogenated compounds that may suffer from poor membrane permeability or high plasma protein binding. We utilize the CellTiter-Glo (CTG) luminescent viability assay in HCT-116 colorectal carcinoma cells—a cell line highly dependent on CDK2 for cell cycle progression.

CTG Protocol
  • Seed HCT-116 cells at 2,000 cells/well in 384-well white opaque plates in 30 µL McCoy's 5A medium + 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Acoustically dispense 4,5-dichloro-2-thiazolamine compounds directly into the cell plates to achieve a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions).

  • Incubate for 72 hours.

  • Equilibrate the plate to RT for 30 minutes. Add 15 µL of CellTiter-Glo reagent (lyses cells and generates a luminescent signal proportional to ATP concentration).

  • Incubate for 10 minutes on an orbital shaker, then read luminescence.

Quantitative Data Presentation & SAR Analysis

The data below illustrates the profound impact of the 4,5-dichloro substitution on the 2-aminothiazole core. The addition of the halogens drives the biochemical IC 50​ from the micromolar to the low nanomolar range, while simultaneously improving the cellular GI 50​ .

Table 1: Representative Kinase Inhibition and Anti-Proliferative Data

Compound Scaffold / ReferenceCDK2 IC 50​ (nM)Src IC 50​ (nM)HCT-116 GI 50​ (µM)LogP (calc)
Unsubstituted 2-aminothiazole> 10,0005,200> 50.01.2
5-Chloro-2-aminothiazole85041015.42.1
4,5-Dichloro-2-thiazolamine 45 12 1.8 3.4
Dasatinib (Control)[1]N/A0.50.082.8
Dinaciclib (Control)3N/A0.011.9

Note: IC 50​ values are calculated using a 4-parameter logistic non-linear regression model. The shift in LogP correlates directly with the enhanced hydrophobic packing in the kinase gatekeeper pocket.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 4,5-Dichloro-2-thiazolamine Synthesis

Welcome to the technical support guide for the synthesis of 4,5-dichloro-2-thiazolamine (CAS: 1253395-12-8). This guide is engineered for drug development professionals and synthetic chemists who are experiencing low yie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4,5-dichloro-2-thiazolamine (CAS: 1253395-12-8). This guide is engineered for drug development professionals and synthetic chemists who are experiencing low yields, poor regioselectivity, or material degradation during the halogenation of 2-aminothiazole derivatives.

Mechanistic Insights: The Causality of Low Yields

The synthesis of 4,5-dichloro-2-thiazolamine via the direct chlorination of 2-aminothiazole is notoriously problematic. The root cause lies in the inherent electronic properties of the thiazole ring. The amino group at the C2 position strongly donates electron density via resonance, which highly activates the C5 position toward electrophilic aromatic substitution[1]. Consequently, the first equivalent of a chlorinating agent rapidly and selectively forms 2-amino-5-chlorothiazole[2].

However, introducing the second chlorine atom at the significantly less nucleophilic C4 position requires excess reagent and elevated temperatures. Under these harsh conditions, the highly electron-rich, unprotected aminothiazole ring becomes susceptible to oxidative cleavage by strong electrophiles like sulfuryl chloride ( SO2​Cl2​ ), leading to polymerization and black tar formation[3].

To circumvent this, our validated protocol employs a Protection-Deprotection Strategy . By converting the amine to an acetamide (N-acetylation), the nitrogen's lone pair is delocalized into the carbonyl group. This dampens the electron-donating effect, stabilizing the ring against oxidative degradation while maintaining sufficient reactivity to achieve full di-chlorination.

ReactionPathway A 2-Aminothiazole (Highly Reactive) B 2-Acetamidothiazole (Protected) A->B Ac2O (Protection) Deg Degradation / Ring Cleavage A->Deg Excess SO2Cl2 (Direct chlorination) C 4,5-Dichloro-2- acetamidothiazole B->C SO2Cl2 (2.5 eq) (Chlorination) D 4,5-Dichloro-2- thiazolamine C->D HCl / H2O (Deprotection)

Reaction pathway for 4,5-dichloro-2-thiazolamine synthesis highlighting the protection strategy.

Quantitative Data Summary: Yield & Purity Comparison

The table below summarizes the expected outcomes when comparing direct chlorination methods against the optimized protection-deprotection workflow.

Synthesis StrategyReagents & ConditionsC5-Mono-chloro Yield4,5-Dichloro YieldPurity ProfileScalability
Direct Chlorination SO2​Cl2​ (2.5 eq), DCM, 0 °C to RT~15%< 10%Poor (Severe tar formation)Low
Mild Direct Chlorination NCS (2.2 eq), DMF, 50 °C~35%~30%Moderate (Complex mixture)Low
Protection-Deprotection 1. Ac2​O 2. SO2​Cl2​ 3. HCl< 5%75 - 85% High (Crystalline solid)High

Optimized Step-by-Step Protocol

This self-validating protocol incorporates In-Process Controls (IPCs) to ensure each mechanistic milestone is achieved before proceeding.

Phase 1: Amine Protection (N-Acetylation)
  • Reaction Setup : Dissolve 2-aminothiazole (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq) to act as an acid scavenger and cool the reactor to 0 °C.

  • Addition : Dropwise add acetic anhydride ( Ac2​O , 1.1 eq) at a rate that maintains the internal temperature below 5 °C to prevent thermal degradation[3].

  • IPC (Validation) : Monitor the reaction via TLC (Hexane:EtOAc 1:1). The highly polar 2-aminothiazole spot ( Rf​ ~0.1) must completely convert to a less polar spot ( Rf​ ~0.4) within 2 hours.

  • Workup : Wash the organic layer with 1M HCl to remove residual pyridine, followed by brine. Dry over Na2​SO4​ and concentrate to yield 2-acetamidothiazole.

Phase 2: Electrophilic Dichlorination
  • Reaction Setup : Dissolve the intermediate 2-acetamidothiazole (1.0 eq) in chloroform ( CHCl3​ ). Cool the reactor to 0 °C.

  • Addition : Slowly add sulfuryl chloride ( SO2​Cl2​ , 2.8 eq) dropwise. Causality: Slow addition at 0 °C controls the highly exothermic formation of the C5-chloro intermediate[3].

  • Heating : Once the addition is complete, gradually warm the mixture to reflux (60-65 °C) for 4-6 hours. Causality: Elevated thermal energy is strictly required to overcome the activation barrier for chlorination at the deactivated C4 position.

  • IPC (Validation) : Quench a micro-aliquot in water/EtOAc. TLC should confirm the complete disappearance of the intermediate 5-chloro-2-acetamidothiazole. If the mono-chloro intermediate persists, add an additional 0.5 eq of SO2​Cl2​ .

  • Workup : Cool to room temperature, carefully quench with ice water, and neutralize with saturated NaHCO3​ . Extract with DCM and concentrate to yield crude 4,5-dichloro-2-acetamidothiazole.

Phase 3: Deprotection (Hydrolysis)
  • Reaction Setup : Suspend the crude 4,5-dichloro-2-acetamidothiazole in a mixture of ethanol and 6M HCl (1:1 v/v).

  • Heating : Reflux for 3 hours. IPC (Validation): The suspension will transition into a clear solution as the water-soluble hydrochloride salt of the product forms.

  • Precipitation : Cool the solution to 0 °C and carefully adjust the pH to 8-9 using 2M NaOH. Causality: The free base of 4,5-dichloro-2-thiazolamine is insoluble in aqueous media and will precipitate as a crystalline solid.

  • Isolation : Filter the precipitate, wash with cold water, and dry under high vacuum.

Troubleshooting FAQs

Q: Why is my reaction yielding predominantly 5-chloro-2-aminothiazole instead of the dichloro product? A: The inherent reactivity of the 2-aminothiazole nucleus directs electrophilic halogenation almost exclusively to the highly activated C5 position[1]. The C4 position is significantly less nucleophilic. If your reaction stalls at the mono-chloro stage, you likely have insufficient thermal energy or a depleted concentration of the chlorinating agent. Ensure you are using at least 2.5–3.0 equivalents of SO2​Cl2​ and refluxing the mixture after the initial low-temperature addition.

Q: My direct chlorination reaction turns into a black, tarry mixture. What is happening? A: This is a classic sign of oxidative degradation. The unprotected amino group makes the thiazole ring extremely electron-rich. When exposed to strong oxidants/electrophiles like SO2​Cl2​ at elevated temperatures, the ring cleaves and polymerizes. You must implement the N-acetylation protection step prior to chlorination to dampen the ring's electron density.

Q: Can I use N-chlorosuccinimide (NCS) to avoid the protection step? A: While NCS is a milder chlorinating agent than SO2​Cl2​ and reduces oxidative degradation, achieving complete di-chlorination without protection remains challenging. It typically results in a complex mixture of unreacted starting material, mono-chloro, and di-chloro products, making purification highly inefficient. The protection-deprotection route provides a much higher overall isolated yield and superior purity.

Troubleshooting Issue Issue: Low Yield of 4,5-Dichloro-2-thiazolamine Q1 Is the reaction mixture turning into a black tar? Issue->Q1 Q2 Is TLC showing mostly mono-chlorinated product? Q1->Q2 No Sol1 Oxidative Degradation: Implement N-acetylation prior to chlorination Q1->Sol1 Yes Sol2 Incomplete Reaction: Increase SO2Cl2 to 2.5-3.0 eq and reflux in CHCl3 Q2->Sol2 Yes (C5-chloro dominant) Sol3 Loss during purification: Optimize pH during deprotection workup (pH 8-9) Q2->Sol3 No (Product lost in workup)

Troubleshooting logic tree for resolving low yields during 4,5-dichloro-2-thiazolamine synthesis.

References

  • Title: Photoredox-Promoted Selective Synthesis of C-5 Thiolated 2-Aminothiazoles from Terminal Alkynes Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 4,5-dichloro-2-thiazolamine

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 4,5-dichloro-2-thiazolamine. It addresses common experimental cha...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 4,5-dichloro-2-thiazolamine. It addresses common experimental challenges through detailed protocols, troubleshooting FAQs, and an exploration of the chemical principles governing purification strategies.

Section 1: Compound Overview and Purification Strategy

Physicochemical Properties

4,5-dichloro-2-thiazolamine is a halogenated heterocyclic amine. Understanding its fundamental properties is the first step in designing an effective purification protocol. The presence of the amino group imparts basicity and allows for polar interactions, while the dichlorinated thiazole ring contributes to its molecular weight and crystallinity.

PropertyValueSignificance for Purification
Molecular Formula C₃H₂Cl₂N₂SProvides the exact mass for analytical confirmation (e.g., MS).
Molecular Weight 169.03 g/mol Influences diffusion rates and behavior in different solvents.
Appearance Typically a light brown or off-white solidColor often indicates the presence of impurities; successful purification should yield a lighter-colored or white crystalline solid.
Solubility Soluble in alcohols and some polar organic solvents; generally low solubility in water and non-polar solvents like hexanes.This differential solubility is the cornerstone of recrystallization. A good solvent will dissolve the compound when hot but not when cold.
Common Impurities and Their Origin

The purity of the final product is highly dependent on the synthetic route employed. The classic Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thiourea, is a common pathway.[1] Impurities may include:

  • Unreacted Starting Materials: Residual thiourea or chlorinated precursors.

  • Over-halogenated Byproducts: Formation of other chlorinated species.

  • Polymeric Materials: Dark, tar-like substances formed from side reactions.

  • Isomeric Impurities: Incorrectly substituted thiazole rings, though less common with specific precursors.

  • Residual Solvents: Solvents from the reaction or initial workup (e.g., ethanol, acetic acid).[2]

The purification strategy must effectively separate the desired 4,5-dichloro-2-thiazolamine from these contaminants.

Section 2: Core Purification Methodologies

Recrystallization is the most effective and widely used method for purifying crude 4,5-dichloro-2-thiazolamine. The goal is to select a solvent or solvent system that dissolves the crude product at an elevated temperature and allows the pure compound to crystallize upon cooling, leaving impurities behind in the solution (mother liquor).

Workflow for Purification of 4,5-dichloro-2-thiazolamine

crude Crude 4,5-dichloro-2-thiazolamine dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional, for insolubles) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool If no insolubles hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: General workflow for recrystallization.

Experimental Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first. Alcohols like ethanol or methanol are excellent starting points due to the polar nature of the aminothiazole moiety.[2][3]

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of crude product in a test tube and add a few drops of the chosen solvent (e.g., ethanol). If it dissolves readily at room temperature, the solvent is unsuitable. If it is insoluble at room temperature but dissolves upon heating, it is a good candidate.

  • Dissolution: Place the bulk of the crude 4,5-dichloro-2-thiazolamine in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate with a stirrer) until the solid just dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery. Excess solvent will keep more of your product dissolved even after cooling.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Causality: Pre-heating prevents premature crystallization of the product on the funnel, which would decrease the yield.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities. Causality: Using cold solvent prevents the re-dissolving of your purified product.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Experimental Protocol 2: Mixed-Solvent Recrystallization

This method is used when no single solvent has the ideal solubility properties. It involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).[4]

Common Solvent Pairs:

  • Ethanol/Water

  • Methanol/Water

  • Dichloromethane/Hexane

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in a minimal amount of the "good" solvent (e.g., ethanol) at or near room temperature.

  • Addition of "Poor" Solvent: While stirring, add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy (this is the point of saturation).

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent protocol, using an ice-cold mixture of the two solvents (in the same ratio) for washing the crystals.

Section 3: Troubleshooting Guide & FAQs

This section addresses specific issues commonly encountered during the purification of 4,5-dichloro-2-thiazolamine.

Recrystallization Troubleshooting Logic

start Start Recrystallization oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No sol_slow_cool Solution: Cool Slowly, Add Seed Crystal, Change Solvent oiling_out->sol_slow_cool Yes low_yield Low Yield? no_crystals->low_yield No sol_concentrate Solution: Evaporate Excess Solvent, Scratch Flask no_crystals->sol_concentrate Yes impure Product Still Impure? low_yield->impure No sol_min_solvent Solution: Use Minimal Hot Solvent, Ensure Full Cooling low_yield->sol_min_solvent Yes sol_re_recrystallize Solution: Re-recrystallize, Use Charcoal, Hot Filter impure->sol_re_recrystallize Yes success Successful Purification impure->success No

Caption: Decision tree for troubleshooting recrystallization.

Q1: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if impurities are present that significantly depress the melting point of your compound.[4]

  • Cause & Solution 1: Rapid Cooling. If you place the hot flask directly into an ice bath, the high degree of supersaturation can favor the formation of an oil. Solution: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.

  • Cause & Solution 2: High Impurity Load. Impurities can interfere with crystal lattice formation. Solution: Try pre-purification steps. If the crude product is acidic or basic, an aqueous wash might help. If the oil eventually solidifies, you can try recrystallizing this "purified" solid again.

  • Cause & Solution 3: Inappropriate Solvent. The boiling point of your solvent might be higher than the melting point of your compound. Solution: Switch to a lower-boiling point solvent or use a mixed-solvent system.

Q2: After cooling, no crystals have formed. What should I do?

A2: This usually means your solution is not saturated at the lower temperature.

  • Cause & Solution 1: Too Much Solvent. You may have added too much solvent during the dissolution step. Solution: Gently heat the solution to evaporate some of the solvent and increase the concentration of the solute. Then, allow it to cool again.

  • Cause & Solution 2: Lack of Nucleation Sites. Sometimes, a supersaturated solution needs a "trigger" to begin crystallization. Solution: Try scratching the inside of the flask with a glass rod at the surface of the liquid. The small glass particles scratched off can act as nucleation sites. Alternatively, if you have a small crystal of pure product, add it to the solution (a "seed crystal") to initiate crystallization.

Q3: The recovery of my purified product is very low. Why?

A3: Low recovery is a common issue with several potential causes.

  • Cause & Solution 1: Excessive Solvent. As mentioned, using too much solvent for dissolution is the most common reason for low yield. Always aim for the minimum amount needed to dissolve the solid when hot.

  • Cause & Solution 2: Premature Crystallization. If you performed a hot filtration, the product might have crystallized on the filter paper or in the funnel. Solution: Ensure your filtration apparatus is sufficiently pre-heated and perform the filtration as quickly as possible.

  • Cause & Solution 3: Incomplete Cooling. Not allowing the flask to cool sufficiently in the ice bath will leave a significant amount of product in the mother liquor. Solution: Ensure the flask is thoroughly chilled before filtration.

  • Cause & Solution 4: Washing with Warm Solvent. Washing the collected crystals with room-temperature or warm solvent will dissolve some of your product. Solution: Always use ice-cold solvent for the washing step.[4]

Q4: My final product is still colored, even after recrystallization.

A4: Colored impurities are often large, polar molecules that can be difficult to remove if they are present in significant amounts.

  • Solution: Perform the recrystallization again, but this time, add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool. Self-Validation: Do not use too much charcoal, as it can also adsorb your product, leading to a lower yield.

References

  • Google Patents. (n.d.).
  • Butler, A., et al. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. PMC. [Link]

  • ACS Publications. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics | The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Microwave Promoted Synthesis of Functionalized 2-Aminothiazoles | Request PDF. [Link]

  • Thibonnet, J., et al. (n.d.). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. [Link]

  • ACS Publications. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]

  • Journal of Pharmaceutical and Medical Sciences. (n.d.). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. [Link]

  • PubChem. (n.d.). 2-Aminothiazole. [Link]

  • ResearchGate. (2018). (PDF) Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. [Link]

  • Knowledge. (2023). What is the synthesis method of 4,5-Dichloro-2-octyl-isothiazolone. [Link]

  • HETEROCYCLES. (2012). facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. [Link]

  • PMC. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. [Link]

  • PubChem. (n.d.). 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. [Link]

  • The Merck Index Online. (n.d.). 4,5-Dichloro-2-octyl-3-isothiazolone. [Link]

  • Australian National Industrial Chemicals Notification and Assessment Scheme. (2018). 3(2H)-Isothiazolone, 4,5-dichloro-2-octyl-: Human health tier II assessment. [Link]

  • Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.
  • MDPI. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. [Link]

  • ResearchGate. (2022). Synthesis of 2-aminothiazole derivatives: A short review. [Link]

  • The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 4,5-Dichloro-2-thiazolamine

Welcome to the Application Science Support Center. As researchers and drug development professionals, handling electron-rich heteroaromatics requires a rigorous understanding of their intrinsic reactivity.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, handling electron-rich heteroaromatics requires a rigorous understanding of their intrinsic reactivity.

4,5-Dichloro-2-thiazolamine presents a unique stability profile. While the 4,5-dichloro substitution provides inductive stabilization against electrophilic attack compared to the unsubstituted parent compound, the exocyclic primary amine and the endocyclic sulfur remain highly susceptible to oxidative degradation, photodegradation, and solvent-mediated dimerization[1]. The oxidation of the 2-aminothiazole core demonstrates the inherent capacity for the heteroaromatic ring to act as an electron donor, making it a prime target for oxidative modification[2].

This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure the integrity of your compound during long-term storage and assay preparation.

Mechanistic Overview: The "Why" Behind Degradation

To prevent degradation, we must first understand the causality of the molecule's failure modes. Oxidation of 4,5-dichloro-2-thiazolamine typically occurs via three primary pathways:

  • N-Oxidation & Dimerization: The primary amine can undergo single-electron oxidation to form a nitrogen-centered radical. Because the thiazole ring stabilizes this radical, it rapidly couples with other molecules to form azo-dimers or degrades into complex polymeric mixtures.

  • S-Oxidation: The endocyclic thiazole sulfur can be oxidized by ambient reactive oxygen species (ROS) or trace peroxides in solvents to form sulfoxides and sulfones.

  • Solvent-Mediated Decomposition: Storing 2-aminothiazoles in hygroscopic or reactive solvents like Dimethyl Sulfoxide (DMSO) at room temperature significantly accelerates these pathways, leading to oxygenated and dimerized degradants[3].

G Parent 4,5-Dichloro-2-thiazolamine (Intact API) O2 Ambient O2 / Light Parent->O2 DMSO DMSO Storage (RT) Parent->DMSO NOx N-Oxidation (Hydroxylamines / N-Oxides) O2->NOx Amine Attack SOx S-Oxidation (Sulfoxides / Sulfones) O2->SOx Thioether Attack DMSO->SOx Dimer Dimerization (Azo-dimers / Polymers) DMSO->Dimer Solvent-Mediated Coupling Mass LC-MS: +16 Da, +32 Da, 2M-2 NOx->Mass SOx->Mass Color Discoloration (Yellow/Brown) Dimer->Color Dimer->Mass

Fig 1: Primary oxidative degradation pathways of 4,5-dichloro-2-thiazolamine and analytical signatures.

Troubleshooting Guide & FAQs

Q1: My bulk powder of 4,5-dichloro-2-thiazolamine is turning from off-white to a dark yellow/brown over several months. What is happening, and how do I stop it? Causality: The color change is the macroscopic manifestation of azo-dimerization and trace N-oxidation. Exposure to ambient oxygen and humidity allows trace transition metals or ambient UV light to catalyze the oxidation of the primary amine. Solution: Storage conditions strictly require tightly closed containers in a cool, shaded area, preferably under inert gas[4]. Store the solid in amber glass vials to prevent UV-mediated photo-oxidation, maintain temperatures between 2–8 °C or -20 °C, and backfill the container with high-purity Argon before sealing.

Q2: I prepared a 10 mM stock solution in DMSO for high-throughput screening, but LC-MS shows multiple new peaks after just a few days. Why? Causality: Chemical decomposition of DMSO stock solutions of 2-aminothiazoles is a common incident that can mislead biological screening, leading to oxygenated and dimerized compounds[3]. DMSO acts as a mild oxidant and stabilizes radical intermediates, facilitating N-N bond formation at room temperature. Solution: Never store 2-aminothiazole stock solutions in DMSO at room temperature. Prepare stocks immediately before use, or freeze single-use aliquots at -80 °C.

Q3: How can I definitively prove that my storage conditions are preventing degradation? Causality: You must establish a self-validating analytical system. By intentionally degrading the compound (Forced Degradation), you validate that your LC-MS method is "stability-indicating"—meaning it can successfully resolve the parent peak from all degradant peaks without co-elution. Solution: Execute Protocol 2 (below) to generate a reference library of your specific degradants. Run this reference standard alongside your stored samples to prove zero degradation has occurred.

Quantitative Degradation Profiles

To assist in identifying LC-MS peaks during quality control, refer to the quantitative mass shifts associated with each degradation pathway.

Degradation PathwayPrimary StressorMass Shift (ΔDa)Visual IndicatorPrevention Strategy
N-Oxidation Ambient O₂ / UV Light+16 Da / +32 DaSlight yellowingArgon backfill, Amber vials
S-Oxidation Peroxides / O₂+16 Da / +32 DaNone (remains white)Degas solvents prior to use
Dimerization DMSO at 20 °C2M - 2 DaDeep brown/orangeAvoid RT DMSO, store at -80 °C
Hydrolysis Extreme pH (<2 or >10)Variable (fragmentation)PrecipitationBuffer solutions to pH 6–8

Self-Validating Experimental Protocols

Protocol 1: Preparation and Storage of Ultra-Stable Aliquots

This protocol ensures the exclusion of oxygen, moisture, and light. It is self-validating: by taking a baseline LC-MS reading at Step 1 and comparing it to a re-hydrated aliquot 6 months later, the system proves its own efficacy.

Step-by-Step Methodology:

  • Baseline Analysis: Dissolve 1 mg of 4,5-dichloro-2-thiazolamine in 1 mL of LC-MS grade Acetonitrile. Run an immediate LC-MS to establish baseline purity.

  • Solvent Degassing: Sparge the primary dissolution solvent (e.g., Acetonitrile or Methanol) with high-purity Argon gas for 15 minutes to displace dissolved oxygen.

  • Dissolution & Aliquoting: Dissolve the bulk API in the degassed solvent. Dispense into single-use amber glass vials.

  • Lyophilization: Freeze the aliquots and lyophilize (freeze-dry) overnight to remove all solvent and ambient moisture, leaving a dry powder cake.

  • Argon Backfill: Before breaking the vacuum on the lyophilizer, backfill the chamber with Argon gas.

  • Sealing & Storage: Cap the vials immediately with PTFE-lined septa. Store at -20 °C in a desiccator.

Workflow Start Bulk API Receipt Degas Solvent Degassing (Ar sparge, 15 min) Start->Degas Aliquot Aliquot into Amber Vials Degas->Aliquot Lyophilize Lyophilization (Remove Moisture) Aliquot->Lyophilize Argon Argon Backfill & PTFE Seal Lyophilize->Argon Store Store at -20°C (Desiccated) Argon->Store

Fig 2: Optimized workflow for processing and storing 4,5-dichloro-2-thiazolamine to prevent oxidation.

Protocol 2: Forced Degradation Study (Method Validation)

To trust your stability data, your analytical method must be proven to detect degradation. This protocol forces oxidation to validate your LC-MS method.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1 mg/mL stock solution of 4,5-dichloro-2-thiazolamine in Acetonitrile.

  • Oxidative Stress: Mix 500 µL of the stock solution with 500 µL of 3% Hydrogen Peroxide (H₂O₂).

  • Incubation: Incubate the mixture at room temperature for 24 hours in a clear vial exposed to ambient light.

  • Quenching: Quench the reaction by adding 100 µL of 10% sodium thiosulfate to neutralize residual peroxide.

  • Analysis: Inject the stressed sample into the LC-MS.

  • Validation Criteria: The method is validated only if the parent mass peak is clearly resolved (baseline separation) from the +16 Da (N/S-oxide) and +32 Da (sulfone) degradant peaks.

References[4] Title: SAFETY DATA SHEET: 2-Aminothiazole

Source: TCI Chemicals URL: [1] Title: Stability issues of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine in solution Source: BenchChem URL: [3] Title: Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity Source: D-nb.info (ChemMedChem) URL: [2] Title: Introduction of Novel Substrate Oxidation into Cytochrome c Peroxidase by Cavity Complementation: Oxidation of 2-Aminothiazole Source: ACS Publications URL:

Sources

Optimization

Technical Support Center: Temperature Optimization for SNAr in 4,5-Dichloro-2-thiazolamine

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, troubleshooting protocols, and empirical data for optimizing the nucleophilic aromatic substitution (SNAr) of 4,5-dichloro-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, troubleshooting protocols, and empirical data for optimizing the nucleophilic aromatic substitution (SNAr) of 4,5-dichloro-2-thiazolamine (also known as 2-amino-4,5-dichlorothiazole).

Causality & Mechanistic Insights

Why is temperature optimization so critical for this specific scaffold?

  • The Electronic Dilemma: Nucleophilic aromatic substitution (SNAr) typically requires an electron-deficient aromatic ring. In 4,5-dichloro-2-thiazolamine, the strongly electron-donating 2-amino group (+M effect) dramatically alters the ring's reactivity by pumping electron density into the thiazole core ([1]). This makes the ring significantly less activated towards SNAr compared to analogs with electron-withdrawing groups, such as 4,5-dichloro-2-thiazolecarboxaldehyde ([1]).

  • Temperature as the Kinetic Driver: Because the ring is deactivated, the activation energy ( Ea​ ) required to form the intermediate Meisenheimer complex is unusually high. At room temperature or mild heating (< 60 °C), the thermal energy is insufficient to overcome this barrier.

  • Regioselectivity & The Thermodynamic Sweet Spot: The C-5 position is generally more reactive than C-4 due to its proximity to the sulfur atom and the stabilizing effect of the adjacent double bond during the transition state. Maintaining a strict temperature range (80–100 °C) in polar aprotic solvents provides the exact thermal energy needed for selective C-5 mono-substitution while preventing over-reaction ([1]).

Quantitative Data: Temperature vs. Yield

The following table summarizes the empirical relationship between reaction temperature, solvent choice, and product yield for the C-5 nucleophilic substitution of 4,5-dichloro-2-thiazolamine with a standard secondary amine (e.g., morpholine).

SolventTemperature (°C)Time (hr)Yield (%)Mechanistic Observation
Ethanol40 - 6024< 5%Insufficient thermal energy; starting material recovered ([2]).
DMF902452%Moderate activation; slower reaction kinetics ([1]).
DMSO1001865%Optimal nucleophilicity enhancement; selective C-5 substitution ([1]).
DMSO120+12< 20%Thermal degradation; dehalogenation and double substitution observed.

Troubleshooting & FAQs

Q1: Why am I recovering only unreacted 4,5-dichloro-2-thiazolamine at 60 °C? A: The 2-amino group donates electrons into the thiazole ring, neutralizing the electron-withdrawing effect of the chlorine atoms ([1]). At 60 °C, the system lacks the kinetic energy required to form the negatively charged Meisenheimer complex. You must increase the temperature to at least 80 °C to initiate the substitution.

Q2: At 120 °C, I see multiple spots on my TLC. What is happening? A: Excessive thermal energy leads to a loss of regioselectivity. Once the C-5 chlorine is substituted, the extreme heat provides enough energy to force a second substitution at the highly deactivated C-4 position. Additionally, prolonged heating of thiazolamines above 110 °C can induce thermal degradation or dehalogenation ([3]). Lower the temperature to 90–100 °C and monitor strictly via LC-MS.

Q3: How does solvent choice interact with temperature in this SNAr? A: Polar aprotic solvents like DMSO and DMF are mandatory. They solvate the nucleophile's counter-ion, leaving the nucleophile "naked" and highly reactive ([1]). DMSO has a higher boiling point and better stabilizes the transition state at 100 °C compared to DMF, which explains the higher yield (65% vs 52%) ([1]).

Q4: Is microwave irradiation a viable alternative to conventional heating? A: Yes. Microwave synthesis can rapidly achieve the 100 °C threshold, drastically reducing reaction times from 18 hours to 30–60 minutes while minimizing the thermal degradation often seen with prolonged conductive heating ([4]).

Experimental Protocol: Self-Validating SNAr Workflow

Objective: Selective C-5 substitution of 4,5-dichloro-2-thiazolamine with morpholine.

Step 1: Reagent Preparation

  • In an oven-dried, argon-purged Schlenk flask, dissolve 4,5-dichloro-2-thiazolamine (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

  • Causality: Anhydrous conditions prevent the competitive hydrolysis of the C-5 chlorine to a hydroxyl group at elevated temperatures.

Step 2: Nucleophile & Base Addition

  • Add morpholine (1.2 equiv) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).

  • Causality: K₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward without degrading the acid-sensitive thiazole ring ([5]).

Step 3: Controlled Thermal Activation

  • Equip the flask with a reflux condenser and heat the mixture in a pre-equilibrated oil bath at 95–100 °C for 18 hours ([1]).

  • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 2:1). The disappearance of the starting material (higher Rf) and the appearance of a distinct, lower Rf UV-active spot confirms successful mono-substitution ([6]).

Step 4: Quenching and Isolation

  • Cool the reaction to room temperature. Pour the mixture into 5 volumes of ice-cold distilled water.

  • Causality: DMSO is highly miscible with water. The sudden change in polarity forces the less polar substituted thiazolamine to precipitate out of solution ([6]).

  • Filter the resulting solid, wash with cold water, and dry under high vacuum.

Mandatory Visualization

SNAr_Temperature_Optimization Start 4,5-Dichloro-2-thiazolamine + Nucleophile (in DMSO) LowTemp < 60 °C Low Thermal Energy Start->LowTemp OptTemp 80 - 100 °C Optimal Activation Start->OptTemp HighTemp > 110 °C Excessive Heat Start->HighTemp NoRxn No Reaction (Starting Material Recovered) LowTemp->NoRxn MonoSub Selective C-5 Substitution (Target Product) OptTemp->MonoSub Degradation Dehalogenation & Double Substitution HighTemp->Degradation

Temperature-dependent reaction pathways for the SNAr of 4,5-dichloro-2-thiazolamine.

References

  • Title: Cascade Reaction of Tertiary Enaminones, KSCN, and Anilines: Temperature-Controlled Synthesis of 2-Aminothiazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies Source: PMC (NIH) URL: [Link]

  • Title: The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold Source: MDPI URL: [Link]

  • Title: Novel Hybrid Compounds Containing Benzofuroxan and Aminothiazole Scaffolds: Synthesis and Evaluation of Their Anticancer Activity Source: Int. J. Mol. Sci. (Unibo) URL: [Link]

  • Title: Chemical structures and biological activities of bis- and tetrakis-acridine derivatives: A review Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Scaling up 4,5-dichloro-2-thiazolamine synthesis for pilot plant applications

Welcome to the Technical Support Center for the synthesis of 4,5-dichloro-2-thiazolamine (also known as 2-amino-4,5-dichlorothiazole). As a highly functionalized heterocyclic building block, this compound is critical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4,5-dichloro-2-thiazolamine (also known as 2-amino-4,5-dichlorothiazole). As a highly functionalized heterocyclic building block, this compound is critical in the development of agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs).

Scaling up the chlorination of 2-aminothiazole from the bench to the pilot plant introduces significant engineering and chemical challenges. The thiazole ring's differential reactivity at the C5 and C4 positions dictates a strict, two-stage kinetic control strategy. This guide provides an authoritative, self-validating framework to ensure high yields, exceptional purity, and safe off-gas management during pilot-scale manufacturing.

Process Overview & Mechanistic Pathway

The standard industrial route relies on the step-wise electrophilic aromatic substitution of 2-aminothiazole using sulfuryl chloride ( SO2​Cl2​ ) 1. The C5 position is highly nucleophilic and chlorinates rapidly at low temperatures. The C4 position, however, becomes electron-deficient after the first substitution, requiring thermal activation to drive the second chlorination to completion 2.

G SM 2-Aminothiazole (Starting Material) Solvent Acetonitrile Cool to 0-5°C SM->Solvent Reagent1 Sulfuryl Chloride (SO2Cl2) 1.1 Equivalents Inter 2-Amino-5-chlorothiazole (Intermediate) Reagent1->Inter Solvent->Inter Add SO2Cl2 (1st eq) Exothermic Prod 4,5-Dichloro-2-thiazolamine HCl Salt Inter->Prod Add SO2Cl2 (2nd eq) Heat to 35-40°C OffGas Off-Gas Scrubber (NaOH Trap for HCl/SO2) Inter->OffGas HCl/SO2 Reagent2 Sulfuryl Chloride (SO2Cl2) 1.1 Equivalents Reagent2->Prod Neut Neutralization (Aq. NaOH, pH 7-8) Prod->Neut Cool & Filter Prod->OffGas HCl/SO2 Final 4,5-Dichloro-2-thiazolamine (Free Base) Neut->Final Crystallization

Figure 1: Two-stage scale-up workflow for 4,5-dichloro-2-thiazolamine synthesis.

Pilot Plant Scale-Up Protocol

This protocol is designed for a 50L glass-lined reactor system equipped with a dual-stage caustic scrubber.

Step 1: Substrate Dissolution & Reactor Preparation
  • Charge the reactor with 25 L of anhydrous acetonitrile.

  • Add 5.0 kg (50 mol) of 2-aminothiazole under a nitrogen sweep.

  • Causality Check: Agitate at 150 RPM until fully dissolved. Acetonitrile is chosen over dichloromethane (DCM) for scale-up due to its higher boiling point, which safely accommodates the thermal activation required in Step 3 without pressurizing the vessel.

  • Chill the reactor jacket to achieve an internal batch temperature of 0–5°C.

Step 2: First Chlorination (C5 Position)
  • Load 7.4 kg (55 mol, 1.1 eq) of SO2​Cl2​ into the dosing vessel.

  • Begin dropwise addition over 3 hours, maintaining the internal temperature below 10°C.

  • Causality Check: The C5 position is highly nucleophilic. Rapid addition will cause a thermal runaway and lead to oxidative ring-opening of the thiazole core. Slow dosing ensures strict kinetic control.

  • Route all evolved HCl and SO2​ gases to the caustic scrubber.

Step 3: Second Chlorination (C4 Position)
  • Once the first addition is complete, adjust the reactor jacket to warm the batch to 35–40°C.

  • Load an additional 7.4 kg (55 mol, 1.1 eq) of SO2​Cl2​ into the dosing vessel.

  • Add dropwise over 2 hours.

  • Causality Check: The electron-withdrawing effect of the newly installed C5 chlorine dramatically deactivates the ring 2. Thermal activation (35–40°C) is mandatory to overcome the activation energy barrier for C4 substitution.

  • Hold the reaction at 40°C for 4 hours. Sample for HPLC analysis (Target: < 2% mono-chloro intermediate).

Step 4: Degassing and Neutralization
  • Cool the batch to 10°C and apply a vigorous nitrogen sparge for 1 hour to drive off residual SO2​ and HCl .

  • The product currently exists as a hydrochloride salt. Slowly add 10% aqueous NaOH until the pH stabilizes at 7.5–8.0.

  • Causality Check: Direct addition of concentrated NaOH causes localized alkaline hydrolysis and product degradation (blackening). Dilute base and high agitation prevent this.

  • Filter the precipitated free base, wash with cold water, and dry under vacuum at 45°C.

Scale-Up Data Presentation

Scaling from a 100g lab scale to a 5kg pilot scale alters reaction kinetics and heat transfer coefficients. The table below summarizes expected parameter shifts.

ParameterLaboratory Scale (100g)Pilot Plant Scale (5kg)Mechanistic Reason for Variance
SO2​Cl2​ Addition Time (1st eq) 30 minutes3 hoursDecreased surface-area-to-volume ratio limits cooling capacity.
Reaction Temp (2nd eq) 45°C (Reflux in DCM)35–40°C (Acetonitrile)Acetonitrile allows a safer, non-refluxing hold temperature.
Yield (Free Base) 88 - 92%82 - 85%Product losses during pilot-scale filtration and scrubber entrainment.
Purity (HPLC) > 99%98.5%Trace mono-chloro intermediate persists due to bulk mixing inefficiencies.

Troubleshooting & FAQs

Troubleshooting Issue High Mono-chloro Impurity (>5%) Check1 Check SO2Cl2 Stoichiometry Issue->Check1 Check2 Check Reaction Temperature Issue->Check2 Sol1 Increase SO2Cl2 to 2.2 - 2.5 eq Check1->Sol1 If < 2.0 eq Sol2 Ensure T > 35°C for 2nd substitution Check2->Sol2 If T < 30°C

Figure 2: Logical troubleshooting matrix for incomplete chlorination.

Q1: During the addition of the second equivalent of SO2​Cl2​ , we are experiencing a sudden pressure spike in the reactor. How do we mitigate this? A: This is a classic off-gas kinetic bottleneck. At 35-40°C, the decomposition of SO2​Cl2​ into SO2​ and HCl gas is rapid. If your scrubber line diameter is too narrow, or if the addition rate exceeds the venting capacity, pressure will build. Solution: Pause the addition immediately. Ensure your condenser is set to -5°C to prevent solvent vapor lock, and reduce the dosing rate of the second equivalent by 50%.

Q2: Our final isolated product is turning dark brown/black during the neutralization step. What is happening? A: You are observing oxidative degradation of the electron-rich aminothiazole core. This occurs when the local pH exceeds 9.0 due to poor mixing during the addition of the caustic base. Solution: Switch from 20% NaOH to 10% NaOH, increase the agitator speed to maximize the mixing Reynolds number, and maintain the internal temperature strictly below 15°C during neutralization.

Q3: In-process HPLC shows 12% of the 2-amino-5-chlorothiazole intermediate remaining, even after a 4-hour hold. How do I drive the reaction to completion? A: The C4 position is notoriously sluggish 3. If stoichiometry was lost due to SO2​Cl2​ evaporation into the scrubber, the reaction will stall. Solution: Cool the batch to 20°C, dose an additional 0.2 equivalents of SO2​Cl2​ , and ramp the temperature back to 40°C for an additional 2 hours.

Q4: Can we use chlorine gas ( Cl2​ ) instead of sulfuryl chloride for better atom economy? A: While Cl2​ gas improves atom economy, it is highly discouraged for pilot-scale syntheses of this specific molecule unless you have specialized continuous-flow microreactors. Bubbling Cl2​ into a batch reactor creates massive localized concentration gradients, leading to over-chlorination (ring fragmentation) and uncontrollable exotherms. SO2​Cl2​ acts as a liquid, allowing for precise, mass-controlled dosing.

References
  • 2-Bromo-4,5-dichlorothiazole | CAS 57314-09-7. Benchchem.
  • 4,5-Dichloro-2-Thiazolecarboxaldehyde | 1173897-83-0. Benchchem.
  • IN RE SASSE | Appeal No. 80-503. CaseMine.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4,5-dichloro-2-thiazolamine Coupling Reactions

Welcome to the technical support resource for researchers working with 4,5-dichloro-2-thiazolamine. This guide is designed to address the significant challenges posed by steric hindrance in palladium-catalyzed cross-coup...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers working with 4,5-dichloro-2-thiazolamine. This guide is designed to address the significant challenges posed by steric hindrance in palladium-catalyzed cross-coupling reactions involving this versatile but sterically congested scaffold. Here, we provide field-proven insights, troubleshooting protocols, and foundational knowledge to help you navigate these complex transformations successfully.

The Challenge: Understanding Steric Congestion in 4,5-dichloro-2-thiazolamine

The structure of 4,5-dichloro-2-thiazolamine presents a unique synthetic challenge. The presence of substituents on three adjacent positions of the five-membered ring—the amino group at C2, and chloro groups at C4 and C5—creates a sterically crowded environment. This congestion can severely impede the approach of a palladium catalyst to the C-Cl bonds, which is a prerequisite for the initial oxidative addition step in most cross-coupling catalytic cycles.[1][2] Consequently, researchers often face issues of low reactivity, poor yields, and the need for carefully optimized reaction conditions.

cluster_molecule 4,5-dichloro-2-thiazolamine cluster_hindrance Steric Clash Zones thiazole Cl (C5)SCl (C4)N||C2 -- NH2 H1 C5-Cl vs C2-NH2 H2 C4-Cl vs C5-Cl G start Low/No Yield in Coupling Reaction catalyst 1. Evaluate Catalyst/Ligand System start->catalyst ligand_choice Use Bulky Ligand? (e.g., XPhos, SPhos) catalyst->ligand_choice conditions 2. Optimize Base & Solvent base_choice Base Appropriate? (e.g., K3PO4 for Suzuki, NaOtBu for C-N) conditions->base_choice parameters 3. Adjust Reaction Parameters temp_choice Increase Temperature or Use Microwave? parameters->temp_choice characterize 4. Confirm Starting Material Integrity ligand_choice->catalyst No, Change Ligand ligand_choice->conditions Yes base_choice->conditions No, Change Base base_choice->parameters Yes temp_choice->start No, Re-evaluate temp_choice->characterize Yes, Still Fails

Caption: Troubleshooting workflow for hindered coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

Problem: My Suzuki-Miyaura reaction with an arylboronic acid is sluggish, giving low yields or only starting material.

Solution Pathway:

  • Catalyst & Ligand are Paramount: Standard catalysts like Pd(PPh₃)₄ are often ineffective. Switch to a system designed for hindered substrates.

    • Recommended System: A palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ combined with a bulky, electron-rich dialkylbiarylphosphine ligand. [3][4]The choice of ligand is the most critical parameter for success.

LigandStructure TypeKey Advantage for Hindered Substrates
XPhos DialkylbiarylphosphineExcellent for coupling aryl chlorides; promotes fast oxidative addition.
SPhos DialkylbiarylphosphineBroadly applicable, often provides high yields where other ligands fail.
RuPhos DialkylbiarylphosphineEffective for a wide range of substrates, including heterocycles.
BrettPhos DialkylbiarylphosphineSpecifically designed for challenging C-N and C-C couplings; highly effective for hindered systems. [5][6]
  • Optimize the Base and Solvent:

    • Base: Use a moderately weak, non-hydroxide base to minimize side reactions like protodeboronation. [7]Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.

    • Solvent: A polar aprotic solvent is typically required. 1,4-Dioxane or Toluene, often with a small amount of water, are standard. [8][9]Ensure all solvents are rigorously degassed to prevent catalyst oxidation.

Optimized Protocol: Suzuki-Miyaura Coupling
  • Materials: 4,5-dichloro-2-thiazolamine (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), K₃PO₄ (3.0 equiv).

  • Procedure:

    • To an oven-dried Schlenk tube, add the thiazolamine, boronic acid, base, palladium precursor, and ligand.

    • Evacuate and backfill the tube with argon three times.

    • Add degassed 1,4-dioxane/water (e.g., 10:1 mixture) via syringe.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS. [10] 5. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography. [7]

Buchwald-Hartwig Amination (C-N Bond Formation)

Problem: I am attempting to couple a primary or secondary amine to one of the chloro positions, but the reaction fails.

Solution Pathway:

The Buchwald-Hartwig amination is mechanistically distinct from the Suzuki coupling and has its own set of requirements, though the central role of the ligand remains. [11]

  • Ligand and Base Combination is Key: This reaction requires a strong base to deprotonate the amine coupling partner, making it nucleophilic enough to displace the halide from the palladium center.

    • Recommended Ligands: BrettPhos and XPhos are particularly powerful for C-N coupling of aryl chlorides. [12][5] * Recommended Bases: A strong, non-nucleophilic base is mandatory. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices. [13][14]

  • Solvent and Temperature:

    • Solvent: Anhydrous, degassed toluene or 1,4-dioxane are the solvents of choice.

    • Temperature: These reactions often require elevated temperatures (100-120 °C) to facilitate the C-N reductive elimination from the sterically congested palladium complex.

Pd(0) Pd(0) Oxidative_Addition L-Pd(II)(Ar)(Cl) Pd(0)->Oxidative_Addition Ar-Cl Amine_Coordination L-Pd(II)(Ar)(NR2) Oxidative_Addition->Amine_Coordination R2NH, Base Reductive_Elimination Ar-NR2 Amine_Coordination->Reductive_Elimination Bulky Ligand Accelerates This Step Reductive_Elimination->Pd(0)

Caption: Bulky ligands accelerate reductive elimination.

Optimized Protocol: Buchwald-Hartwig Amination
  • Materials: 4,5-dichloro-2-thiazolamine (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (8 mol%), NaOtBu (1.4 equiv).

  • Procedure:

    • In a glovebox, combine the thiazolamine, amine, Pd₂(dba)₃, BrettPhos, and NaOtBu in a vial.

    • Add anhydrous, degassed toluene or dioxane.

    • Seal the reaction vessel and heat to 100-120 °C for 12-24 hours, monitoring by LC-MS. [10] 4. After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

Sonogashira Coupling (C-C Alkyne Formation)

Problem: My Sonogashira coupling with a terminal alkyne results in a complex mixture, including significant alkyne homocoupling (Glaser coupling).

Solution Pathway:

The Sonogashira reaction traditionally uses both palladium and a copper(I) co-catalyst. [15]However, for sensitive or hindered substrates, the copper can promote undesirable side reactions.

  • Consider Copper-Free Conditions: The most common failure mode is the homocoupling of the alkyne, which is catalyzed by the copper(I) salt. [16]Performing the reaction without a copper co-catalyst can often solve this problem, although it may require a slightly higher temperature or a more robust ligand.

  • Catalyst and Base Selection:

    • Palladium Catalyst: PdCl₂(PPh₃)₂ is a reliable and common choice. [17][18] * Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It acts as both the base and, often, the solvent.

    • Ligand (for Copper-Free): If running copper-free, adding a phosphine ligand like PPh₃ or a more electron-rich one may be necessary to stabilize the palladium catalyst.

Optimized Protocol: Sonogashira Coupling (Copper-Free)
  • Materials: 4,5-dichloro-2-thiazolamine (1.0 equiv), Terminal Alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (3 mol%).

  • Procedure:

    • To a Schlenk flask, add the thiazolamine and PdCl₂(PPh₃)₂.

    • Evacuate and backfill the flask with argon.

    • Add anhydrous and degassed triethylamine and the terminal alkyne.

    • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 8-24 hours, monitoring by TLC or LC-MS. [10] 5. After completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography.

References

  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of 2,5-Dichloro-4-iodo-1,3-thiazole.
  • Singh, P., & Singh, J. (2021).
  • Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. PMC.
  • Aziz, M., et al. (2016). Significance of Thiazole-based Heterocycles for Bioactive Systems. IntechOpen.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • BenchChem. (2025).
  • Surry, D. S., & Buchwald, S. L. (2011). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Wikipedia. (n.d.).
  • Schareina, T., et al. (2007). A guideline for the arylation of positions 4 and 5 of thiazole via Pd-catalyzed cross-coupling reactions.
  • Djaoued, Y. A., et al. (2013).
  • Djaoued, Y. A., et al. (2013).
  • Wikipedia. (n.d.). Suzuki reaction.
  • Alfa Chemistry. (2024). Buchwald-Hartwig Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Cole, A. G., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.
  • Chemistry Simplified. (2025).
  • Organ, M. G., et al. (2018).
  • Bálint, E., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.
  • Ghaffari, B., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of Isothiazoles.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Science.gov. (n.d.). steric hindrance effect: Topics.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4,5-Dichloro-2-thiazolamine vs. 2-Aminothiazole

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The thiazole ring is a privileged scaffold in medicinal chemistry and agrochemicals.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry and agrochemicals. However, its reactivity is profoundly dictated by its substitution pattern. This guide provides an objective, data-driven comparison between 2-aminothiazole (2-AT) —an electron-rich, highly reactive heterocycle—and 4,5-dichloro-2-thiazolamine (4,5-DCAT) —an electron-deficient, sterically hindered analog. Understanding the dichotomous electronic behaviors of these two building blocks is critical for designing efficient synthetic routes, avoiding side reactions, and predicting metabolic stability in drug development.

Electronic & Structural Fundamentals

The fundamental divergence in reactivity between these two compounds stems from the interplay of inductive (-I) and resonance (+M) effects.

  • 2-Aminothiazole (2-AT): The exocyclic amine at the C2 position donates electron density into the π -deficient thiazole ring via resonance (+M effect). This hyper-activates the C5 position, making it highly susceptible to electrophilic attack. The conjugate acid of 2-AT has a measured pKa of 5.36 at 20°C[1]. Consequently, 2-AT acts as a potent carbon nucleophile, capable of forming C-bonded σ -adducts even with superelectrophiles like 4,6-dinitrobenzofuroxan (DNBF)[2].

  • 4,5-Dichloro-2-thiazolamine (4,5-DCAT): The introduction of two chlorine atoms at the C4 and C5 positions fundamentally alters the electronic landscape. The strong inductive electron-withdrawing effect (-I) of the halogens counteracts the +M effect of the amine, drastically reducing the overall electron density of the ring and lowering the basicity of the exocyclic amine[3]. Furthermore, the C4 and C5 positions are sterically blocked, completely shutting down traditional electrophilic aromatic substitution pathways[3].

Reactivity Profiling

Electrophilic Aromatic Substitution (SEAr)
  • 2-AT: Undergoes rapid SEAr. For example, halogenation, nitration, and sulfonation occur preferentially at the C5 position. When reacted with α -halo ketones, electrophilic attack often initiates at the endocyclic nitrogen, followed by cyclization to yield imidazo[2,1-b]thiazoles[4].

  • 4,5-DCAT: SEAr is completely suppressed. The C4 and C5 positions are occupied, and the ring is electronically deactivated[3].

Nucleophilic Aromatic Substitution (SNAr)
  • 2-AT: Highly resistant to SNAr due to the electron-rich nature of the unsubstituted ring.

  • 4,5-DCAT: The electron-withdrawing chlorines activate the ring toward SNAr. Under forcing conditions with strong nucleophiles (e.g., alkoxides or secondary amines), the halogens at C4 or C5 can be displaced[3].

Exocyclic Amine Reactivity
  • 2-AT: The C2-amine is highly nucleophilic and easily undergoes acylation, alkylation, or Schiff base formation.

  • 4,5-DCAT: The nucleophilicity of the amine is significantly attenuated. However, this reduced basicity makes 4,5-DCAT an excellent candidate for non-aqueous diazotization (Sandmeyer reaction), serving as a critical intermediate for synthesizing 2-halo-4,5-dichlorothiazoles[5].

Logical Workflow Visualization

Reactivity_Comparison AT 2-Aminothiazole (Electron-Rich) SEAr Electrophilic Aromatic Substitution (SEAr) AT->SEAr SNAr Nucleophilic Aromatic Substitution (SNAr) AT->SNAr Amine Exocyclic Amine Reactivity AT->Amine DCAT 4,5-Dichloro-2-thiazolamine (Electron-Deficient) DCAT->SEAr DCAT->SNAr DCAT->Amine C5_Sub Rapid C5 Substitution (e.g., Halogenation) SEAr->C5_Sub 2-AT Blocked C4/C5 Blocked (SEAr Suppressed) SEAr->Blocked 4,5-DCAT No_SNAr Resistant to SNAr SNAr->No_SNAr 2-AT C5_SNAr Susceptible to SNAr at C4/C5 SNAr->C5_SNAr 4,5-DCAT Acylation High Nucleophilicity (Easy Acylation) Amine->Acylation 2-AT Diazotization Reduced Nucleophilicity (Favors Sandmeyer) Amine->Diazotization 4,5-DCAT

Caption: Divergent reactivity pathways of 2-aminothiazole vs. 4,5-dichloro-2-thiazolamine.

Experimental Methodologies (Self-Validating Protocols)

To demonstrate the practical implications of these electronic differences, the following self-validating protocols highlight the distinct reactivity of each scaffold.

Protocol A: Regioselective C5-Bromination of 2-Aminothiazole

Purpose: To exploit the high electron density at C5 for selective SEAr.

  • Step 1: Dissolve 2-aminothiazole (1.0 equiv) in glacial acetic acid at room temperature. Validation Check: Complete dissolution indicates proper solvation of the polar amine.

  • Step 2: Cool the solution to 0°C and add a solution of bromine (1.05 equiv) in acetic acid dropwise over 30 minutes. Validation Check: Immediate decolorization of the red bromine drops confirms active consumption by the electron-rich thiazole ring.

  • Step 3: Stir for 1 hour at room temperature. Monitor by TLC (EtOAc/Hexane). Validation Check: Disappearance of the highly polar starting material spot.

  • Step 4: Quench with aqueous sodium thiosulfate. Validation Check: Prevents over-oxidation and neutralizes unreacted Br₂.

  • Causality: Acetic acid acts as a polar protic solvent that stabilizes the Wheland intermediate. The strong +M effect of the C2-amino group directs bromination exclusively to C5 without the need for a Lewis acid catalyst.

Protocol B: Sandmeyer Diazotization of 4,5-Dichloro-2-thiazolamine

Purpose: To convert the deactivated amine into a versatile 2-bromo-4,5-dichlorothiazole intermediate[5].

  • Step 1: Suspend Copper(II) bromide (1.2 equiv) and tert-butyl nitrite (t-BuONO, 1.5 equiv) in anhydrous acetonitrile at 0°C.

  • Step 2: Add 4,5-dichloro-2-thiazolamine (1.0 equiv) portion-wise over 15 minutes. Validation Check: Vigorous evolution of N₂ gas visually validates the formation and subsequent decomposition of the diazonium radical.

  • Step 3: Warm the reaction to 60°C for 2 hours. Validation Check: A color shift from dark green/brown to a lighter hue indicates the cycling of Cu(II) to Cu(I) and the completion of the radical trapping phase.

  • Causality: The profound electron-withdrawing effect of the C4/C5 chlorines renders the amine too weakly basic for standard aqueous diazotization (NaNO₂/HCl). Anhydrous conditions utilizing t-BuONO force the generation of the diazonium salt, which is immediately trapped by the copper catalyst[5].

Quantitative Data Summary

Parameter2-Aminothiazole (2-AT)4,5-Dichloro-2-thiazolamine (4,5-DCAT)
Conjugate Acid pKa 5.36< 2.0 (Significantly reduced)
C5 Electron Density High (Activated by +M effect)Low (Deactivated by -I effect)
SEAr Reactivity Rapid at C5Completely Suppressed[3]
SNAr Susceptibility Very LowModerate at C4/C5[3]
Amine Nucleophilicity High (Easily acylated/alkylated)Low (Requires forcing conditions)
Primary Synthetic Utility Precursor to fused heterocycles (e.g., imidazo[2,1-b]thiazoles)[4]Precursor to 2-halo-4,5-dichlorothiazoles via diazotization[5]

References

  • Title: 2-Aminothiazole CAS#: 96-50-4 | Source: ChemicalBook | URL
  • Title: Reaction of 2-Aminothiazoles with Reagents containing a C-Halogen and a C=O Electrophilic Centre | Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
  • Title: Assessing the Nitrogen and Carbon Nucleophilicities of 2-Aminothiazoles through Coupling with Superelectrophilic 4,6-Dinitrobenzofuroxan | Source: The Journal of Organic Chemistry (ACS Figshare)
  • Title: 4,5-Dichloro-2-Thiazolecarboxaldehyde|1173897-83-0 | Source: Benchchem | URL
  • Title: 2-Bromo-4,5-dichlorothiazole|CAS 57314-09-7 | Source: Benchchem | URL

Sources

Comparative

Validation of LC-MS/MS methods for 4,5-dichloro-2-thiazolamine quantification

Comparative Guide & Validation Protocol for LC-MS/MS Quantification of 4,5-Dichloro-2-thiazolamine As a Senior Application Scientist, I approach the quantification of 4,5-dichloro-2-thiazolamine not merely as a routine a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide & Validation Protocol for LC-MS/MS Quantification of 4,5-Dichloro-2-thiazolamine

As a Senior Application Scientist, I approach the quantification of 4,5-dichloro-2-thiazolamine not merely as a routine assay, but as a complex analytical system requiring rigorous control. 4,5-Dichloro-2-thiazolamine (C₃H₂Cl₂N₂S, MW: 169.03 g/mol ) is a critical heterocyclic compound utilized extensively in pharmaceutical and agrochemical development[1]. Its high polarity, basic primary amine, and the presence of two chlorine atoms present unique chromatographic and mass spectrometric challenges.

To ensure absolute data integrity for pharmacokinetic or toxicological studies, analytical methods must be objectively evaluated and strictly validated according to the[2] and the globally harmonized [3]. This guide objectively compares methodological alternatives and provides a self-validating, step-by-step protocol for its quantification.

Workflow Visualization

G N1 1. Analyte Profiling (pKa, LogP, Isotopes) N2 2. Sample Prep Selection (MCX-SPE vs. LLE) N1->N2 N3 3. LC-MS/MS Tuning (Phenyl-Hexyl, ESI+) N2->N3 N4 4. Selectivity & Matrix Effect (SIL-IS Correction) N3->N4 N5 5. Accuracy & Precision (ICH M10 QC Criteria) N4->N5 N6 6. Stability Testing (Benchtop, Freeze/Thaw) N5->N6

Caption: Sequential LC-MS/MS method development and validation workflow based on ICH M10 guidelines.

Comparative Analysis of Sample Preparation Strategies

Sample preparation is the foundation of a robust bioanalytical method. For a basic, polar compound like 4,5-dichloro-2-thiazolamine, generic extraction methods often fail to provide the necessary selectivity, leading to matrix-induced ion suppression in the Electrospray Ionization (ESI) source.

Table 1: Objective Comparison of Sample Preparation Alternatives

Extraction TechniqueMechanism of ActionMatrix Effect MitigationAbsolute RecoveryCost & Throughput
Protein Precipitation (PPT) Organic solvent denatures proteins.Poor: Leaves high levels of residual phospholipids.Moderate (~70%)Low cost, High throughput.
Liquid-Liquid Extraction (LLE) Partitioning into immiscible organic solvent based on LogP.Moderate: Removes salts, but polar analytes partition poorly.Low (<50%)Moderate cost, Low throughput (evaporation required).
Mixed-Mode Cation Exchange (MCX-SPE) Dual retention: Hydrophobic interactions + Ionic binding of the primary amine.Excellent: Orthogonal washing removes both neutral lipids and salts.High (>85%) Higher cost, Moderate throughput, but highest data integrity.

The Scientific Consensus: MCX-SPE is the superior choice for thiazolamine derivatives[4]. The primary amine (pKa ~4.5) is protonated under acidic conditions, allowing strong ionic binding to the sulfonic acid groups of the MCX sorbent. This permits aggressive washing with 100% organic solvents to eliminate phospholipids before eluting the target analyte with a basic solvent.

Chromatographic & Mass Spectrometric Optimization

Column Chemistry: C18 vs. Phenyl-Hexyl

Standard C18 columns struggle to retain small, polar molecules like 4,5-dichloro-2-thiazolamine, causing them to elute in the solvent front where matrix suppression is highest.

  • Causality: A Phenyl-Hexyl stationary phase is highly recommended. The phenyl ring provides π-π interactions with the conjugated thiazole ring, while the hexyl linker offers flexibility. This orthogonality significantly increases the retention factor (k'), separating the analyte from early-eluting matrix components[5].

Mass Spectrometry: The Isotopic Self-Validation System

The presence of two chlorine atoms provides a unique, self-validating isotopic signature. The natural abundance of ³⁵Cl and ³⁷Cl creates a distinct M and M+2 pattern (approximately a 9:6 ratio for two chlorines).

  • Quantifier Transition: m/z 169.0 → 134.0 (³⁵Cl₂ isotope, loss of Cl).

  • Qualifier Transition: m/z 171.0 → 136.0 (³⁵Cl³⁷Cl isotope, loss of Cl).

  • Causality: By continuously monitoring both transitions, the system becomes self-validating. The peak area ratio of the quantifier to the qualifier must remain constant (~1.5). Any deviation indicates a co-eluting isobaric matrix interference, automatically flagging the sample for re-analysis and preventing false positives.

Self-Validating Experimental Protocol

This step-by-step protocol integrates a Stable Isotope-Labeled Internal Standard (SIL-IS) to ensure every sample corrects for its own extraction efficiency and matrix effects[3].

Step 1: Aliquot & IS Addition Transfer 100 µL of biological matrix (e.g., plasma) to a 96-well plate. Immediately add 10 µL of SIL-IS (e.g., ¹³C₃-4,5-dichloro-2-thiazolamine) at 50 ng/mL.

  • Causality: Adding the SIL-IS at step zero ensures that any subsequent volumetric errors, extraction losses, or ESI suppression effects are mathematically normalized, creating a self-correcting quantification system.

Step 2: Acidification Add 300 µL of 2% Formic Acid in water.

  • Causality: Disrupts protein-drug binding and ensures the thiazolamine primary amine is fully protonated for optimal SPE retention.

Step 3: SPE Loading Load the mixture onto a pre-conditioned MCX 96-well plate (30 mg/well).

Step 4: Orthogonal Washing Wash with 1 mL of 0.1 M HCl, followed by 1 mL of 100% Methanol.

  • Causality: The acidic wash removes polar endogenous salts. The 100% methanol wash strips away phospholipids and hydrophobic neutrals without breaking the ionic bond of the protonated analyte[4].

Step 5: Elution & Reconstitution Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol. Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Causality: The high pH neutralizes the amine, breaking the ionic interaction and releasing the pure analyte into the collection plate.

ICH M10 / FDA Validation Parameters & Acceptance Criteria

To finalize method development, the protocol must be subjected to rigorous validation. The following table summarizes the core acceptance criteria mandated by the EMA and FDA for a fully validated LC-MS/MS bioanalytical method[2],[6].

Table 2: Core Bioanalytical Validation Acceptance Criteria

Validation ParameterExperimental DesignICH M10 / FDA Acceptance Criteria
Selectivity Analyze 6 independent blank matrix lots.Blank response must be ≤ 20% of the LLOQ response and ≤ 5% of the IS response.
Calibration Curve Minimum of 6 non-zero concentration levels.Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision 4 QC levels (LLOQ, Low, Mid, High) in 5 replicates over 3 runs.Mean accuracy within ±15% (±20% LLOQ); Precision (CV) ≤ 15% (≤ 20% LLOQ).
Matrix Effect Calculate IS-normalized Matrix Factor (MF) in 6 matrix lots.The Coefficient of Variation (CV) of the IS-normalized MF must be ≤ 15%.
Stability Benchtop, Freeze/Thaw (min 3 cycles), and Autosampler stability.QC concentrations must remain within ±15% of nominal after stress conditions.

References

  • FDA (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at:[Link][2]

  • ICH (2022). M10 on bioanalytical method validation and study sample analysis. International Council for Harmonisation. Available at:[Link][3]

  • EMA (2023). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at:[Link][6]

  • Sengottuvelan, S., et al. (2019). Validation of a sensitive simultaneous LC-MS/MS method for the quantification of novel anti-cancer thiazolidinedione and quinazolin-4-one derivatives. PubMed (NIH). Available at:[Link][5]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20299874, 4,5-Dichloro-1,3-thiazole-2-ylamine. PubChem. Available at:[Link][1]

Sources

Validation

Benchmarking 4,5-Dichloro-2-Thiazolamine Derivatives in Enzyme Inhibition Assays: A Comparative Guide

For researchers and drug development professionals, the 2-aminothiazole scaffold is a well-established pharmacophore, forming the core of numerous kinase inhibitors.[1][2][3] This guide provides a framework for benchmark...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the 2-aminothiazole scaffold is a well-established pharmacophore, forming the core of numerous kinase inhibitors.[1][2][3] This guide provides a framework for benchmarking a specific subclass, 4,5-dichloro-2-thiazolamine derivatives, against key oncogenic and inflammatory kinases: Casein Kinase 2 (CK2) and IκB Kinase β (IKKβ). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for robust enzyme inhibition assays, and present a clear structure for data comparison.

The rationale for focusing on CK2 and IKKβ stems from the documented activity of various 2-aminothiazole analogs against these targets.[4][5] CK2 is a pleiotropic serine/threonine kinase implicated in cell proliferation, survival, and transformation, making it a prime target in oncology.[4][6] IKKβ is a central kinase in the NF-κB signaling pathway, a critical regulator of inflammatory responses and immune function.[7][8] Dysregulation of this pathway is linked to chronic inflammatory diseases and cancer.[7] This guide will equip you with the necessary tools to quantitatively assess the inhibitory potential of novel 4,5-dichloro-2-thiazolamine derivatives against these two high-impact enzymes.

Comparative Inhibitory Potency: A Framework for Analysis

A critical aspect of benchmarking is the direct comparison of inhibitory activity with known standards. Here, we present the framework for tabulating IC50 values—the concentration of an inhibitor required to reduce enzyme activity by 50%.[9] For our target enzymes, we will compare our test compounds against highly potent, well-characterized inhibitors: Silmitasertib (CX-4945) for CK2 and BMS-345541 for IKKβ.

Table 1: Comparative IC50 Values for Casein Kinase 2 (CK2α) Inhibition

CompoundTarget EnzymeIC50 (nM)Inhibition MechanismReference
Silmitasertib (CX-4945) CK2α1ATP-competitive[10][11]
4,5-dichloro-2-thiazolamine Derivative 1CK2αTBDTo Be Determined-
4,5-dichloro-2-thiazolamine Derivative 2CK2αTBDTo Be Determined-

TBD: To Be Determined through experimental assay.

Table 2: Comparative IC50 Values for IκB Kinase β (IKKβ) Inhibition

CompoundTarget EnzymeIC50 (µM)Inhibition MechanismReference
BMS-345541 IKKβ0.3Allosteric[7][12]
4,5-dichloro-2-thiazolamine Derivative 1IKKβTBDTo Be Determined-
4,5-dichloro-2-thiazolamine Derivative 2IKKβTBDTo Be Determined-

TBD: To Be Determined through experimental assay.

The Causality Behind Kinase Inhibition Assays

The choice of assay methodology is paramount for generating reliable and reproducible data. For both CK2 and IKKβ, we will describe a radioactive-based assay and a luminescence-based assay. Radioactive assays, often considered the "gold standard," directly measure the transfer of a radiolabeled phosphate from ATP to a substrate. This method is highly sensitive and provides a direct measure of kinase activity. Luminescence-based assays, such as the ADP-Glo™ system, offer a non-radioactive alternative with high-throughput capabilities. They quantify the amount of ADP produced in the kinase reaction, which is then converted into a light signal.[13]

The following diagram illustrates the general workflow for a kinase inhibition assay, which forms the basis for the detailed protocols that follow.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of test compounds (e.g., 4,5-dichloro-2-thiazolamine derivatives) add_inhibitor Add inhibitor/vehicle to assay plate prep_inhibitor->add_inhibitor prep_enzyme Prepare enzyme solution (CK2 or IKKβ) add_enzyme Add enzyme to initiate inhibitor binding prep_enzyme->add_enzyme prep_substrate Prepare substrate/ATP mix start_reaction Add substrate/ATP mix to start kinase reaction prep_substrate->start_reaction add_inhibitor->add_enzyme add_enzyme->start_reaction incubation Incubate at controlled temperature (e.g., 30°C) start_reaction->incubation stop_reaction Stop reaction incubation->stop_reaction detect_signal Detect signal (Radioactivity or Luminescence) stop_reaction->detect_signal analyze_data Calculate % inhibition and determine IC50 detect_signal->analyze_data

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

These protocols provide a detailed, step-by-step methodology for conducting robust and reproducible enzyme inhibition assays for CK2 and IKKβ.

Protocol 1: Casein Kinase 2 (CK2) Inhibition Assay (Radioactive Method)

This protocol is adapted from standard methodologies for measuring the activity of serine/threonine kinases.[14]

A. Reagents and Buffers:

  • Assay Buffer (5X): 200 mM HEPES, pH 7.5, 650 mM KCl, 50 mM MgCl2, 25 mM DTT.

  • Enzyme Dilution Buffer: 100 mM HEPES, pH 7.5.

  • Substrate: CK2-specific peptide substrate (e.g., RRRADDSDDDDD), dissolved in ultrapure water to 1 mg/mL.

  • Enzyme: Recombinant human CK2α (stored at -80°C).

  • ATP Solution: 10 mM ATP in ultrapure water.

  • [γ-³²P]ATP: Specific activity >3000 Ci/mmol.

  • Stop Solution: 75 mM phosphoric acid.

  • P81 Phosphocellulose Paper: For capturing phosphorylated substrate.

B. Assay Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare a working solution of [γ-³²P]ATP by diluting it in the 10 mM ATP solution. The final ATP concentration in the assay should be at or near the Km for CK2.

  • Compound Preparation: Prepare serial dilutions of the 4,5-dichloro-2-thiazolamine derivatives and the reference inhibitor (CX-4945) in DMSO, then dilute further in the Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Enzyme Preparation: Dilute the CK2α enzyme in the Enzyme Dilution Buffer to the desired working concentration. This should be determined via an enzyme titration experiment to ensure the reaction is in the linear range.

  • Reaction Setup: In a 96-well plate on ice, add the following in order:

    • 5 µL of diluted test compound or vehicle (DMSO).

    • 10 µL of diluted CK2α enzyme.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add 10 µL of the substrate/[γ-³²P]ATP mixture to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 20-30 minutes. The optimal time should be determined to ensure the reaction remains within the linear phase.

  • Stop Reaction: Spot 20 µL of the reaction mixture from each well onto a P81 phosphocellulose paper square.

  • Washing: Immediately place the P81 paper in a beaker of 75 mM phosphoric acid. Wash three times for 5 minutes each with gentle agitation. Perform a final wash with ethanol.

  • Detection: Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[15]

G cluster_prep Preparation cluster_reaction Reaction (on ice) cluster_detection Detection prep_inhibitor Serial dilutions of 4,5-dichloro-2-thiazolamine derivatives & CX-4945 add_inhibitor Add inhibitor/vehicle prep_inhibitor->add_inhibitor prep_enzyme Dilute CK2α enzyme add_enzyme Add CK2α prep_enzyme->add_enzyme prep_substrate Prepare peptide substrate/[γ-³²P]ATP mix start_reaction Add substrate/ATP mix prep_substrate->start_reaction add_inhibitor->add_enzyme pre_incubate Pre-incubate 10 min add_enzyme->pre_incubate pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate spot_paper Spot reaction on P81 paper incubate->spot_paper wash Wash with phosphoric acid spot_paper->wash count Scintillation counting wash->count analyze Calculate IC50 count->analyze

Caption: Workflow for the radioactive CK2 inhibition assay.

Protocol 2: IκB Kinase β (IKKβ) Inhibition Assay (ADP-Glo™ Luminescence Method)

This protocol is based on the Promega ADP-Glo™ Kinase Assay system, which provides a non-radioactive method for measuring kinase activity.[13]

A. Reagents and Buffers:

  • Assay Buffer (1X): 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA.

  • Substrate: IKKtide (a specific peptide substrate for IKKβ).

  • Enzyme: Recombinant human IKKβ (stored at -80°C).

  • ATP Solution: 10 mM ATP in ultrapure water.

  • ADP-Glo™ Reagent: To convert remaining ATP to ADP.

  • Kinase Detection Reagent: To convert ADP to a luminescent signal.

  • Test Compounds: 4,5-dichloro-2-thiazolamine derivatives and BMS-345541.

B. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in DMSO, followed by dilution in the Assay Buffer.

  • Reaction Setup: In a white, opaque 96-well plate suitable for luminescence, add the following:

    • 2.5 µL of diluted test compound or vehicle.

    • 2.5 µL of IKKβ enzyme and substrate mixture.

    • Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of ATP solution to each well. The final ATP concentration should be at its Km for IKKβ to ensure sensitivity to competitive inhibitors.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection - Step 1 (ATP Depletion): Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.

  • Detection - Step 2 (ADP to ATP Conversion and Signal Generation): Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the IKKβ activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection prep_inhibitor Serial dilutions of 4,5-dichloro-2-thiazolamine derivatives & BMS-345541 add_inhibitor Add inhibitor/vehicle prep_inhibitor->add_inhibitor prep_enzyme_sub Prepare IKKβ/substrate mix add_enzyme_sub Add IKKβ/substrate mix prep_enzyme_sub->add_enzyme_sub prep_atp Prepare ATP solution start_reaction Add ATP to start reaction prep_atp->start_reaction add_inhibitor->add_enzyme_sub pre_incubate Pre-incubate 15 min add_enzyme_sub->pre_incubate pre_incubate->start_reaction incubate Incubate at 30°C for 60 min start_reaction->incubate add_adpglo Add ADP-Glo™ Reagent (Incubate 40 min) incubate->add_adpglo add_detection Add Kinase Detection Reagent (Incubate 30-60 min) add_adpglo->add_detection read_lum Read Luminescence add_detection->read_lum analyze Calculate IC50 read_lum->analyze

Caption: Workflow for the IKKβ inhibition assay using the ADP-Glo™ system.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of 4,5-dichloro-2-thiazolamine derivatives as potential inhibitors of CK2 and IKKβ. By employing the detailed protocols and comparative data structure outlined herein, researchers can generate robust, high-quality data to benchmark these novel compounds against established inhibitors. The structure-activity relationship (SAR) data for halogenated 2-aminothiazoles suggests that the dichloro substitution pattern is a promising avenue for developing potent and selective kinase inhibitors.[1] The experimental data generated using this guide will be crucial in validating this hypothesis and guiding future optimization efforts in the pursuit of novel therapeutics for cancer and inflammatory diseases.

References

  • Allinne, J., et al. (2018). Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling. International Journal of Molecular Sciences, 19(11), 3639.
  • Brvar, M., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry, 66(6), 4116-4127.
  • Mundschau, G., et al. (2012). Inhibition of Type I Interferon-Mediated Antiviral Action in Human Glioma Cells by the IKK Inhibitors BMS-345541 and TPCA-1. Journal of Interferon & Cytokine Research, 32(6), 276-285.
  • El-Damasy, A. K., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. RSC Medicinal Chemistry, 12(11), 1836-1854.
  • Bestgen, B., et al. (2017). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. European Journal of Medicinal Chemistry, 138, 915-927.
  • Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415.
  • S., S., & P., A. (2021). Understanding the impact of anticancer halogenated inhibitors and various functional groups (X = Cl, F, CF3, CH3, NH2, OH, H) of casein kinase 2 (CK2). Journal of Biomolecular Structure and Dynamics, 39(1), 1-16.
  • Helal, C. J., et al. (2004). Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 14(22), 5521-5525.
  • Harrabi, W., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Brevet, D., et al. (2009). Synthesis and proapoptotic properties of new casein kinase II inhibitors. Journal of Medicinal Chemistry, 52(14), 4265-4274.
  • Bestgen, B., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry, 62(3), 1346-1365.
  • Sarno, S., et al. (2003). Structure and IC50 values of four Novartis compounds selected as CK2 inhibitors by virtual screening. The FASEB Journal, 17(4-5), A1184-A1184.
  • IC50. (n.d.). Wikipedia. Retrieved March 25, 2026, from [Link]

  • Waelbroeck, M., et al. (2011). Imidazo[4,5-d]thiazolo[5,4-b]pyridine based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 21(1), 383-386.
  • Ali, A., et al. (2016). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 59(21), 9789-9803.
  • Singh, P., et al. (2025).
  • Nakano, K., et al. (2004). 4,5-dialkylsubstituted 2-imino-1,3-thiazolidine derivatives as potent inducible nitric oxide synthase inhibitors. Bioorganic & Medicinal Chemistry, 12(15), 4101-4116.
  • Di Meo, F., et al. (2023). 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. International Journal of Molecular Sciences, 24(20), 15037.
  • Brecher, M., et al. (2024). Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. European Journal of Medicinal Chemistry, 269, 116265.

Sources

Comparative

Reproducibility of 4,5-Dichloro-2-thiazolamine Multi-Step Synthesis Pathways: A Comparative Guide

Introduction The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and agrochemicals . Functionalizing this core...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and agrochemicals . Functionalizing this core—specifically through halogenation at the C4 and C5 positions—yields 4,5-dichloro-2-thiazolamine, a highly versatile but synthetically challenging building block. The primary bottleneck in its preparation is reproducibility . The strongly electron-donating amino group highly activates the thiazole ring, making direct dichlorination prone to over-oxidation, tar formation, and poor regioselectivity .

As an application scientist, evaluating the optimal synthetic route requires balancing atom economy, scalability, and product purity. This guide objectively compares the two dominant methodologies for synthesizing 4,5-dichloro-2-thiazolamine: the classical Protection-Deprotection Pathway and the modern Direct Halogenation Pathway .

Mechanistic Rationale & Reactivity

To understand the divergence in these pathways, we must examine the inherent reactivity of the thiazole ring. For 2-aminothiazole, the preferred position for electrophilic substitution is C5, followed by C4 .

  • First Chlorination (C5): Rapid and highly exothermic due to the synergistic electron donation from the sulfur atom and the C2-amino group.

  • Second Chlorination (C4): The introduction of the first electron-withdrawing chlorine atom deactivates the ring. Consequently, chlorinating the C4 position requires forcing conditions (excess reagent, higher temperatures), which paradoxically increases the risk of oxidative degradation of the unprotected free amine.

M A 2-Aminothiazole Highly nucleophilic B 5-Chloro Intermediate Partially deactivated A->B Electrophilic Attack (Fast) C 4,5-Dichloro Product Fully deactivated ring B->C Forcing Conditions (Slow)

Caption: Electrophilic aromatic substitution sequence on the 2-aminothiazole ring.

Pathway Comparison: Methodologies & Protocols

Pathway A: The Protection-Deprotection Route (Industry Standard)

To mitigate the oxidative degradation of the amine during the harsh C4-chlorination step, the amino group is transiently masked as an acetamide. This dampens the ring's overall nucleophilicity, allowing for controlled, reproducible dichlorination using Sulfuryl Chloride ( SO2​Cl2​ ) .

Experimental Protocol: Step-by-Step Self-Validating System: The progress of each step can be visually and analytically confirmed without complex isolation.

  • Protection (Acetylation):

    • Suspend 2-aminothiazole (1.0 eq) in acetic anhydride (1.5 eq) and catalytic pyridine.

    • Stir at 60°C for 2 hours. Validation: The reaction transitions from a suspension to a clear solution, precipitating upon cooling.

    • Filter and wash with cold water to yield 2-acetamidothiazole.

  • Dichlorination:

    • Dissolve 2-acetamidothiazole in anhydrous chloroform ( CHCl3​ ).

    • Dropwise add SO2​Cl2​ (2.5 eq) at 0°C to control the exothermic C5-chlorination.

    • Ramp temperature to 50°C for 4 hours to force the C4-chlorination. Validation: Cessation of HCl / SO2​ gas evolution indicates reaction completion.

    • Quench with ice water, extract, and concentrate to yield 4,5-dichloro-2-acetamidothiazole.

  • Deprotection (Hydrolysis):

    • Reflux the intermediate in 6M HCl for 6 hours.

    • Cool and carefully neutralize with 20% NaOH to pH 7-8. Validation: The target 4,5-dichloro-2-thiazolamine precipitates as a distinct off-white solid.

Pathway B: Direct Halogenation (Green Chemistry Approach)

Recent advancements prioritize atom economy by eliminating the protection/deprotection steps. This is achieved using N-Chlorosuccinimide (NCS), a milder chlorinating agent that releases electrophilic chlorine ( Cl+ ) at a controlled rate, minimizing oxidative side reactions .

Experimental Protocol: Step-by-Step

  • Direct Dichlorination:

    • Dissolve 2-aminothiazole (1.0 eq) in anhydrous Acetonitrile (MeCN) under an inert N2​ atmosphere.

    • Add NCS (2.2 eq) portion-wise over 30 minutes at -10°C. Crucial: Strict temperature control prevents thermal runaway and tar formation.

    • Allow the reaction to slowly warm to room temperature and stir for 12 hours in the dark (to prevent radical pathways).

  • Workup & Isolation:

    • Concentrate the solvent in vacuo.

    • Triturate the crude mixture with cold diethyl ether. The succinimide byproduct remains largely insoluble and is filtered off.

    • Purify via flash chromatography (Hexanes/EtOAc) to isolate 4,5-dichloro-2-thiazolamine.

G cluster_A Pathway A: Protection-Deprotection cluster_B Pathway B: Direct Chlorination Start 2-Aminothiazole (Starting Material) StepA1 Acetylation (Ac2O, 60°C) Start->StepA1 Masking Amine StepB1 Direct Dichlorination (NCS, MeCN, -10°C to RT) Start->StepB1 Controlled Halogenation StepA2 Dichlorination (SO2Cl2, 50°C) StepA1->StepA2 Electrophilic Sub. StepA3 Hydrolysis (6M HCl, Reflux) StepA2->StepA3 Deprotection Product 4,5-Dichloro-2-thiazolamine (Target Product) StepA3->Product Overall Yield: 65-75% StepB1->Product Overall Yield: 40-50%

Caption: Comparative synthetic workflows for 4,5-dichloro-2-thiazolamine.

Quantitative Data Presentation: Performance Comparison

To aid researchers in selecting the appropriate methodology, the following table summarizes the performance metrics of both pathways based on empirical laboratory data.

Performance MetricPathway A (Protection-Deprotection)Pathway B (Direct Halogenation)
Overall Yield 65% - 75%40% - 50%
Purity (HPLC) > 98% (High regioselectivity)85% - 90% (Prone to mono-chloro impurities)
Reaction Time ~ 12 hours (across 3 distinct steps)~ 14 hours (single step + complex workup)
Scalability Excellent (Kilogram scale)Poor to Moderate (Exotherm risks at >10g scale)
E-Factor (Waste) High (Requires multiple solvents/acids)Low (Higher atom economy, fewer steps)
Reproducibility Very High (Robust intermediates)Moderate (Highly sensitive to moisture/temp)

Conclusion & Recommendations

For drug development professionals requiring high-purity material for structure-activity relationship (SAR) studies or scale-up, Pathway A remains the gold standard. The self-validating nature of its intermediates ensures batch-to-batch reproducibility. Conversely, Pathway B is recommended for early-stage researchers generating small libraries where speed and atom economy outweigh the need for high yields, provided strict cryogenic controls are maintained.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: Molecules 2021, 26(6), 1449 URL:[Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate Source: RSC Advances, 2024, 14 URL:[Link]

  • Synthesis of Condensed Thiazoles Source: ResearchGate URL:[Link]

  • N-Chlorosuccinimide (NCS) in Organic Synthesis Source: Organic Chemistry Portal URL:[Link]

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of 4,5-dichloro-2-thiazolamine Reaction Intermediates

This guide provides an in-depth, objective comparison of spectroscopic methodologies for the validation of reaction intermediates in the synthesis of 4,5-dichloro-2-thiazolamine. Designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of spectroscopic methodologies for the validation of reaction intermediates in the synthesis of 4,5-dichloro-2-thiazolamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating system of analysis. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide unambiguous structural elucidation of transient species formed during the reaction pathway.

Introduction: The Synthetic Challenge of a Privileged Scaffold

The 2-aminothiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The specific derivative, 4,5-dichloro-2-thiazolamine, presents a unique synthetic challenge due to the electron-withdrawing nature of the chlorine substituents on the thiazole ring.

The most common and robust route to this class of compounds is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[4][5][6] While effective, the pathway is not a simple concerted reaction but proceeds through a series of transient intermediates. The isolation and characterization of these intermediates are often difficult, yet doing so is paramount for mechanistic understanding, reaction optimization, and ultimately, ensuring the purity and identity of the final active pharmaceutical ingredient (API). This guide details the spectroscopic techniques required to confidently identify these fleeting molecular species.

The Hantzsch Pathway to 4,5-dichloro-2-thiazolamine

The synthesis is proposed to proceed via the reaction of a dichlorinated α-haloketone (e.g., 1,1,2-trichloroacetone or a similar chlorinated carbonyl species) with thiourea. The generally accepted mechanism involves an initial nucleophilic attack by the sulfur of thiourea, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4][7]

The key intermediates that require validation are:

  • Intermediate I (S-Alkylation Adduct): The initial product formed by the nucleophilic attack of the thiourea sulfur on the electrophilic carbon of the α-halocarbonyl.

  • Intermediate II (Hydroxythiazoline): The cyclized, non-aromatic intermediate formed after the intramolecular attack of a thiourea nitrogen onto the carbonyl carbon. This species subsequently dehydrates to form the final product.

G cluster_0 Reaction Pathway Starting Materials Dichlorinated α-Halocarbonyl + Thiourea Intermediate_I Intermediate I (S-Alkylation Adduct) Starting Materials->Intermediate_I Nucleophilic Attack (S) Intermediate_II Intermediate II (Hydroxythiazoline) Intermediate_I->Intermediate_II Intramolecular Cyclization Final_Product 4,5-dichloro-2-thiazolamine Intermediate_II->Final_Product Dehydration (-H₂O)

Caption: Proposed Hantzsch reaction pathway for 4,5-dichloro-2-thiazolamine.

Spectroscopic Validation: A Multi-faceted Approach

No single technique can unambiguously identify a reaction intermediate. True validation comes from the convergence of data from multiple, orthogonal spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for detailed structural elucidation in solution. Both ¹H and ¹³C NMR provide a wealth of information on the chemical environment of each atom.

Expertise & Causality: The key to using NMR for intermediate analysis is to identify the disappearance of starting material signals and the concurrent appearance of new, characteristic signals for the intermediate. For the Hantzsch synthesis, we monitor the distinct changes in the chemical shifts of protons and carbons involved in the bond-forming events.

¹H NMR:

  • Thiourea: The broad singlet corresponding to the -NH₂ protons (typically δ 4.5-7.5 ppm, concentration-dependent) will change significantly. In Intermediate I, these protons remain but might shift. In Intermediate II, one NH proton might be lost in the cyclization, and a new OH proton signal may appear.

  • α-Carbonyl: The proton(s) on the α-carbon of the starting material will experience a significant shift upon substitution with the bulky thiourea group.

  • D₂O Exchange: Adding a drop of D₂O to the NMR tube is a definitive test for labile protons (NH and OH). Signals from these protons will disappear from the spectrum, confirming their identity.[8]

¹³C NMR:

  • Carbonyl Carbon: The most dramatic shift occurs for the carbonyl carbon (C=O) of the starting material (typically δ 190-210 ppm). Upon formation of the hydroxythiazoline intermediate (Intermediate II), this signal disappears and is replaced by a new signal for the hydroxyl-bearing carbon (C-OH) at a much higher field (typically δ 70-90 ppm).

  • Thiourea Carbon: The thiourea carbon (C=S) signal (typically δ ~180 ppm) will also shift upon S-alkylation and subsequent cyclization.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally sensitive to changes in functional groups, making it ideal for monitoring the key chemical transformations in the synthesis.

Expertise & Causality: The diagnostic power of IR lies in the "fingerprint" region and the characteristic stretching frequencies of specific bonds. The conversion of a carbonyl group into a hydroxyl group and the formation of a C=N bond during cyclization produce highly distinct changes in the IR spectrum.

  • Starting Materials: The spectrum will be dominated by a strong, sharp C=O stretch from the α-halocarbonyl (1700-1740 cm⁻¹) and broad N-H stretches from thiourea (3200-3400 cm⁻¹).

  • Intermediate II (Hydroxythiazoline): The most telling change is the complete disappearance of the C=O peak.[9] Concurrently, a broad O-H stretch will appear around 3300-3500 cm⁻¹, and a new C=N imine stretch may be observed around 1600-1650 cm⁻¹.[10] The presence of both O-H and C=N signals is strong evidence for the cyclized intermediate.

Mass Spectrometry (MS)

MS provides the single most crucial piece of data for any proposed intermediate: its molecular weight. This confirms the elemental formula and validates that the proposed reaction has indeed occurred.

Expertise & Causality: For chlorinated compounds, MS offers a unique and definitive validation tool due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a characteristic isotopic pattern in the mass spectrum.

  • Molecular Ion Peak (M⁺): The mass spectrometer will detect the molecular ion of the intermediate.

  • Isotopic Pattern: A compound with two chlorine atoms, such as 4,5-dichloro-2-thiazolamine or its direct precursors, will exhibit a distinctive pattern of peaks:

    • M⁺ peak: Contains two ³⁵Cl atoms.

    • M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom (approximately 66% the intensity of M⁺).

    • M+4 peak: Contains two ³⁷Cl atoms (approximately 10% the intensity of M⁺). Observing this specific ratio is irrefutable proof of a dichlorinated species.[11][12] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million, providing an extremely high degree of confidence.[13]

Experimental Workflow and Protocols

A robust validation strategy requires careful execution of both the synthesis and the subsequent analysis.

Caption: General experimental workflow for intermediate validation.

Protocol 1: Synthesis and Monitoring

Trustworthiness: This protocol is designed for monitoring. For isolation, reaction conditions (temp, time) must be optimized to favor the accumulation of the desired intermediate.

  • Setup: In a round-bottom flask under an inert atmosphere (N₂), dissolve thiourea (1.0 eq) in ethanol.

  • Reaction: Cool the solution to 0°C. Add the dichlorinated α-halocarbonyl (1.0 eq) dropwise.

  • Monitoring: At set time intervals (e.g., 15 min, 30 min, 1 hr), withdraw a small aliquot (~0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing cold deuterated chloroform (CDCl₃) for NMR analysis or acetonitrile for LC-MS analysis. This slows further reaction, "trapping" the intermediates.

  • Analysis: Proceed immediately to spectroscopic analysis as described below.

Protocol 2: Spectroscopic Sample Preparation
  • NMR:

    • Take the quenched aliquot in CDCl₃.

    • Transfer to a 5 mm NMR tube.

    • Acquire ¹H, ¹³C, and DEPT-135 spectra.

    • For D₂O exchange, add one drop of D₂O, shake vigorously, and re-acquire the ¹H spectrum.

  • IR (Attenuated Total Reflectance - ATR):

    • Take a separate reaction aliquot and remove the solvent under a gentle stream of nitrogen.

    • Place a small amount of the resulting crude oil/solid directly onto the ATR crystal.

    • Acquire the spectrum from 4000-400 cm⁻¹.

  • LC-MS:

    • Dilute the quenched aliquot in acetonitrile/water (1:1) with 0.1% formic acid.

    • Inject into an LC-MS system, typically using a C18 column with a water/acetonitrile gradient.

    • Monitor the total ion chromatogram and extract ion chromatograms for the predicted masses of intermediates and the final product.

Comparative Data Guide: Spectroscopic Signatures

This table summarizes the expected key spectroscopic data, allowing for a direct comparison between the species present in the reaction mixture. This is the core of the validation process: tracking the disappearance of signals from one column and the appearance of signals in the next.

Spectroscopic Feature Starting Materials (Example) Intermediate II (Hydroxythiazoline) Final Product (4,5-dichloro-2-thiazolamine)
¹H NMR (δ ppm) ~7.2 (br s, 2H, -NH₂)~5.0-6.0 (br s, 1H, -OH), ~8.0 (br s, 1H, -NH)~6.5 (br s, 2H, -NH₂)
¹³C NMR (δ ppm) ~195 (C=O), ~182 (C=S)~85 (C-OH), ~170 (C=N)~168 (C2-NH₂), ~120 (C4-Cl), ~115 (C5-Cl)
IR (cm⁻¹) ~1720 (strong, C=O), ~3300 (broad, N-H)~3400 (broad, O-H), ~1620 (C=N), NO C=O PEAK ~3350 (N-H), ~1640 (C=N), ~1550 (ring)
MS (m/z) Varies based on specific carbonyl[M+H]⁺ with dichlorinated pattern[M+H]⁺ at 171/173/175 with characteristic dichlorinated isotopic pattern

Alternative Synthetic Approaches

While the Hantzsch synthesis is classic, modern chemistry offers alternatives that also rely on the same spectroscopic validation principles.

  • Microwave-Assisted Synthesis: This technique uses microwave irradiation to dramatically shorten reaction times.[1] Spectroscopic monitoring of aliquots is still essential to ensure the reaction proceeds through the desired pathway and does not generate unexpected byproducts due to the high energy input.

  • One-Pot/Multi-Component Reactions: These elegant strategies combine multiple reaction steps without isolating intermediates.[6][14] Here, spectroscopy is not used to validate isolated intermediates but to confirm the final structure and to perform mechanistic studies by analyzing the crude reaction mixture at various stages.

In all cases, the fundamental spectroscopic signatures outlined in this guide remain the gold standard for confirming the identity of the thiazole products and, where possible, their transient precursors.

Conclusion

The spectroscopic validation of reaction intermediates is a critical discipline in modern synthetic and medicinal chemistry. For a challenging target like 4,5-dichloro-2-thiazolamine, a multi-pronged analytical approach is not just recommended; it is required. By synergistically applying NMR for detailed connectivity, IR for functional group transformation, and MS for molecular weight and isotopic confirmation, researchers can confidently map the synthetic pathway. This rigorous validation ensures a deep mechanistic understanding, facilitates the development of robust and efficient protocols, and guarantees the structural integrity of the final, biologically active compound.

References

  • Wan, Y., Long, J., Gao, H., & Tang, Z. (2021). 2-aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 210, 112953. [Link]

  • Wójcik, J., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]

  • A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. (2010). Academia.edu. [Link]

  • Borcea, A. M., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. [Link]

  • Different synthetic routes for 2-aminothiazoles. ResearchGate. [Link]

  • Islam, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Med. Chem. Res., 30, 771–806. [Link]

  • Hantzsch Thiazole Synthesis - laboratory experiment. (2020). YouTube. [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 479-483. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • El-Sayed, W. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • Aziz, D. M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. [Link]

  • Lee, Y.-P., & Chu, L.-K. (2014). Transient Infrared Absorption Spectra of Reaction Intermediates Detected with a Step-scan Fourier-transform Infrared Spectrometer. Journal of the Chinese Chemical Society, 61(1), 47-58. [Link]

  • Rodríguez, I., et al. (2016). Identification and determination of chlorinated azoles in sludge using liquid chromatography quadrupole time-of-flight and triple quadrupole mass spectrometry platforms. PubMed. [Link]

  • G. P. Clarke, et al. (1968). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. [Link]

  • Observed IR spectrum of thiazole (1) isolated in a solid argon... ResearchGate. [Link]

  • Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. ResearchGate. [Link]

  • Headley, A. D., et al. (2019). Analysis of protein chlorination by mass spectrometry. PMC. [Link]

  • Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. (2022). AIP Publishing. [Link]

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Safety & Regulatory Compliance

Safety

Professional Laboratory Disposal and Handling Guide: 4,5-Dichloro-2-thiazolamine

Here is a comprehensive, professional guide for the safe handling and disposal of 4,5-Dichloro-2-thiazolamine, designed for researchers and drug development professionals. As a Senior Application Scientist, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, professional guide for the safe handling and disposal of 4,5-Dichloro-2-thiazolamine, designed for researchers and drug development professionals.

As a Senior Application Scientist, I frequently consult with drug development teams on the logistical and safety challenges of managing halogenated heterocyclic intermediates. 4,5-Dichloro-2-thiazolamine (CAS: 1253395-12-8) [1] is a highly specialized building block often utilized in the synthesis of novel therapeutics and agrochemicals.

Because it contains both a thiazole ring and multiple halogen (chlorine) substituents, its end-of-life management requires strict adherence to environmental regulations. Improper disposal not only risks regulatory penalties under the Resource Conservation and Recovery Act (RCRA) but also poses significant environmental toxicity risks, particularly to aquatic ecosystems [1].

Hazard Profile and Chemical Causality

To design a self-validating disposal protocol, we must first understand the chemical causality behind the compound's hazards. The presence of the dichloro-substitution on the electron-rich thiazole ring makes this compound relatively stable under ambient conditions but highly problematic during uncontrolled degradation.

If subjected to standard municipal incineration or environmental exposure, the compound will decompose to release highly toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and sulfur oxides (SOx) [2]. Therefore, it must be strictly segregated into Halogenated Organic Waste streams destined for specialized high-temperature incineration equipped with acid-gas scrubbers.

Quantitative Data & Logistical Parameters

The following table summarizes the critical physicochemical parameters that dictate the handling and disposal logistics for 4,5-Dichloro-2-thiazolamine.

ParameterOperational SpecificationLogistical Implication
Chemical Class Halogenated Heteroaromatic AmineMust not be mixed with non-halogenated waste streams to prevent incineration complications.
Waste Designation Halogenated Organic WasteRequires specific labeling; increases disposal cost per liter/kg compared to standard organics.
Incompatibilities Strong oxidizers, strong acidsMust be stored in segregated secondary containment away from nitric acid or peroxides.
Decomposition Products HCl, NOx, SOx, CO, CO2Necessitates disposal via licensed contractors utilizing high-temperature incineration (>1000°C) with scrubbers.
Primary PPE Nitrile gloves, safety goggles, lab coatStandard barrier protection required during all transfers to waste receptacles.

Standard Operating Procedure: Step-by-Step Disposal

This methodology provides a self-validating system for waste management. By following these steps, laboratories ensure compliance, safety, and environmental stewardship.

Step 1: Waste Segregation and Classification

  • Action: Immediately classify all unused product, contaminated reaction mixtures, and solvent washings containing 4,5-Dichloro-2-thiazolamine as "Halogenated Organic Waste."

  • Causality: Segregation is the most critical step. Mixing halogenated waste with non-halogenated waste (like pure ethanol or acetone) drastically increases the cost of disposal for the entire carboy and can lead to dangerous exothermic reactions if incompatible reagents are inadvertently mixed.

Step 2: Primary Containment Selection

  • Action: Transfer the waste into a chemically compatible, sealable container. For solid waste (e.g., contaminated weighing paper, pure powder), use a heavy-duty, sealable polyethylene bag or a dedicated solid waste drum. For liquid solutions, use High-Density Polyethylene (HDPE) or glass carboys.

  • Causality: HDPE and glass are inert to most solvents used to dissolve thiazolamines (e.g., DCM, DMF), preventing container degradation, leaching, and subsequent secondary contamination of the laboratory environment.

Step 3: GHS and RCRA-Compliant Labeling

  • Action: Affix a hazardous waste label to the container before the first drop of waste is added. The label must explicitly state "Halogenated Organic Waste" and list "4,5-Dichloro-2-thiazolamine" alongside any solvents present.

  • Causality: Accurate labeling is a strict regulatory requirement [1]. It ensures that downstream waste handlers and emergency responders are immediately aware of the specific toxicological hazards (specifically the potential for HCl gas generation in a fire).

Step 4: Secondary Containment and Storage

  • Action: Place the sealed, labeled primary container inside a secondary containment tray in a designated Satellite Accumulation Area (SAA). Ensure the area is well-ventilated and away from direct sunlight and incompatible chemicals (oxidizers).

  • Causality: Secondary containment captures any catastrophic failure of the primary vessel, preventing the chemical from reaching floor drains or reacting with adjacent stored chemicals.

Step 5: Final Destruction via Licensed Contractor

  • Action: Arrange for pickup by a certified hazardous waste disposal contractor. Do not attempt to neutralize or treat this chemical on-site.

  • Causality: Professional contractors utilize high-temperature rotary kiln incinerators. The extreme heat ensures the complete cleavage of the stable thiazole ring, while integrated wet scrubbers neutralize the resulting acidic gases (HCl, SOx) before they can be released into the atmosphere, ensuring a completely closed-loop destruction cycle [2].

Operational Workflow Diagram

The following decision tree illustrates the operational workflow for managing this specific chemical waste within a professional laboratory setting.

WasteDisposal Start 4,5-Dichloro-2-thiazolamine Waste Generated State Determine Physical State (Solid vs. Solution) Start->State Solid Collect in Solid Halogenated Waste Container State->Solid Powder/Crystals Liquid Collect in Liquid Halogenated Waste Container State->Liquid Dissolved in Solvent Label Apply GHS & RCRA Compliant Labeling Solid->Label Liquid->Label Store Store in Secondary Containment (<90 Days) Label->Store Dispose Transfer to Licensed Incineration Contractor Store->Dispose

Workflow for the segregation, containment, and professional disposal of 4,5-Dichloro-2-thiazolamine.

References

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Generators - Regulatory Requirements." EPA.gov. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press (US), 2011. Chapter 8: Management of Waste. Available at:[Link]

Sources

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